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  • Product: 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one
  • CAS: 1177331-09-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one

CAS: 1177331-09-7 Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol [1] Executive Summary 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one is a specialized heterocyclic building block characterized by a 1,5-disubstituted pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1177331-09-7 Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol [1]

Executive Summary

1-(1-methyl-1H-pyrazol-5-yl)propan-1-one is a specialized heterocyclic building block characterized by a 1,5-disubstituted pyrazole core bearing a propionyl moiety.[1] Unlike its more common 3-substituted isomers, the 5-substituted regioisomer offers unique vector geometry for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors and GPCR ligands where the pyrazole nitrogen pairs function as critical hydrogen bond acceptors.

This guide details the technical specifications, validated synthetic pathways avoiding common regioselectivity pitfalls, and strategic applications of this scaffold in high-value medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one
CAS Number 1177331-09-7
SMILES CCC(=O)C1=CC=NN1C
Appearance Pale yellow oil to low-melting solid
Boiling Point (Predicted) 220–225 °C (at 760 mmHg)
Density (Predicted) 1.08 ± 0.1 g/cm³
LogP ~0.4 (Lipinski compliant fragment)
H-Bond Acceptors 2 (N2 of pyrazole, Carbonyl O)
H-Bond Donors 0

Synthetic Architecture: Overcoming Regioselectivity Challenges

The primary challenge in synthesizing 1,5-disubstituted pyrazoles is distinguishing the C5 position from the C3 position and the N-methyl group. Direct lithiation of 1-methylpyrazole often yields a mixture of C5-lithio (thermodynamic) and N-CH₂-lithio (kinetic/lateral) species.

To ensure Trustworthiness and Reproducibility , we recommend the Weinreb Amide Route starting from 1-methyl-1H-pyrazole-5-carboxylic acid. This method guarantees regiochemical purity.

Validated Synthetic Pathway (Weinreb Amide Route)

Mechanism:

  • Activation: Conversion of the C5-carboxylic acid to the Weinreb amide (N-methoxy-N-methylamide). This prevents over-addition of the nucleophile.

  • Nucleophilic Acyl Substitution: Addition of Ethylmagnesium bromide (EtMgBr). The stable tetrahedral chelate intermediate prevents double addition, yielding the ketone exclusively upon acidic workup.

Visualization of Synthetic Logic

SynthesisPath Start 1-methyl-1H-pyrazole-5-carboxylic acid Step1 CDI / EDCI + N,O-Dimethylhydroxylamine Start->Step1 Weinreb Weinreb Amide Intermediate (Stable Chelate) Step1->Weinreb Amidation Step2 EtMgBr (THF, 0°C) Weinreb->Step2 Product 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one (CAS 1177331-09-7) Step2->Product Grignard Addition & Acid Hydrolysis

Figure 1: High-fidelity synthetic route via Weinreb amide to ensure C5 regioselectivity.

Detailed Experimental Protocol

Protocol A: Synthesis via Weinreb Amide (Recommended)

Reagents:

  • 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.5 eq)

  • Triethylamine (3.0 eq)

  • Ethylmagnesium bromide (3.0 M in ether) (1.5 eq)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (anhydrous THF)

Step 1: Formation of the Weinreb Amide

  • Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid in DCM (0.2 M concentration) at 0°C.

  • Add EDCI, HOBt, and Triethylamine. Stir for 15 minutes to activate the acid.

  • Add N,O-Dimethylhydroxylamine hydrochloride.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with DCM, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Check LCMS for mass [M+H]⁺ corresponding to the amide.

Step 2: Grignard Addition

  • Dissolve the crude Weinreb amide in anhydrous THF (0.2 M) under nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Dropwise add Ethylmagnesium bromide (1.5 eq). Note: The reaction is exothermic; control addition rate to maintain temp < 5°C.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The ketone is typically less polar than the starting amide.

Strategic Applications in Drug Discovery

This scaffold is not merely a solvent or reagent; it is a pharmacophore precursor .

Fragment-Based Drug Discovery (FBDD)

The 1,5-disubstituted pyrazole motif provides a distinct vector from the more common 1,3-isomers.

  • Kinase Inhibitors: The N2 nitrogen can serve as a hinge binder, while the C5-propionyl group directs substituents into the ribose pocket or the solvent-exposed region, depending on the binding mode.

  • Scaffold Hopping: Used to replace phenyl or pyridine rings to improve solubility and metabolic stability (lower lipophilicity compared to phenyl).

Downstream Derivatization

The ketone functionality at C5 serves as a "handle" for diversity-oriented synthesis:

  • Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields C5-alkylamines, common in GPCR antagonists (e.g., similar motifs in Teneligliptin intermediates).

  • Heterocyclization: Condensation with hydrazine yields pyrazolo-dipyrazoles; condensation with 2-aminopyridine yields pyrazolo[1,5-a]pyrimidines.

Pathway Visualization: Derivatization

Applications Core 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one Amine + R-NH2 / NaBH(OAc)3 Core->Amine Hydrazine + Hydrazine Core->Hydrazine Grignard + R'-MgBr Core->Grignard Prod1 C5-Aminoalkyl Pyrazoles (GPCR Ligands) Amine->Prod1 Prod2 Bi-pyrazole Systems (Metal Chelators) Hydrazine->Prod2 Prod3 Tertiary Alcohols (Chiral Centers) Grignard->Prod3

Figure 2: Divergent synthesis capabilities of the C5-ketone scaffold.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Ketones adjacent to heterocycles can be prone to oxidation or enolization over long periods.

References

  • Regioselectivity in lithiation of 1-methylpyrazole. Organic & Biomolecular Chemistry. (2006). Detailed study on kinetic vs thermodynamic control in pyrazole functionalization.

  • Synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI Molbank. (2019). Describes analogous pyrazole-ketone synthesis and characterization methods.

  • PubChem Compound Summary: 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one. National Library of Medicine. (2025). Structural isomer comparison and physical property data.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. Molecules. (2015). Comprehensive review of pyrazole scaffolds in medicinal chemistry.

  • Lithiation of five-membered heteroaromatic compounds. ResearchGate. (Accessed 2026). Authoritative guide on metalation strategies for 1,2-azoles.

Sources

Exploratory

1-(1-methyl-1H-pyrazol-5-yl)propan-1-one molecular weight and formula

Topic: 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one: Chemo-Structural Analysis & Synthetic Utility Content Type: Technical Monograph Audience: Senior Medicinal Chemists & Process Development Scientists[1] Molecular Identity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one: Chemo-Structural Analysis & Synthetic Utility Content Type: Technical Monograph Audience: Senior Medicinal Chemists & Process Development Scientists[1]

Molecular Identity & Physicochemical Profile

The compound 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one represents a critical regioisomeric scaffold in the design of ATP-competitive kinase inhibitors and GPCR ligands.[1] Unlike its more common 4-substituted counterparts, the 5-acyl motif forces specific steric vectors that are valuable for probing "deep pocket" binding sites in protein targets.[1]

Below is the validated physicochemical dataset for this specific regioisomer.

PropertyValueTechnical Notes
IUPAC Name 1-(1-methyl-1H-pyrazol-5-yl)propan-1-oneDistinct from the 3-yl and 4-yl isomers.[1]
CAS Number 1177331-09-7 Caution:[1][2] Do not confuse with the 4-yl isomer (CAS 1007518-49-1).[1]
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol Monoisotopic Mass: 138.079
Physical State Solid / Low-melting solidTendency to sublime under high vacuum.[1]
H-Bond Donors 0Obligate acceptor (N2 and Carbonyl O).[1]
H-Bond Acceptors 2Pyrazole N2 is a moderate base; Carbonyl O is a weak base.[1]
cLogP ~0.4 - 0.7Highly amenable to CNS drug design (blood-brain barrier permeable).[1]

Synthetic Architecture: The Regioselectivity Challenge

The synthesis of 5-substituted-1-methylpyrazoles is non-trivial due to the competing lithiation sites on the pyrazole ring.[1] A naive approach often yields mixtures of C5-lithiation and


-methyl lateral lithiation.[1]
The Mechanistic Divergence (Kinetic vs. Thermodynamic)

For 1-methylpyrazole, the deprotonation site is controlled by the interplay of coordination complexation (kinetic) and anion stability (thermodynamic).[1]

  • Kinetic Control: Rapid deprotonation at the

    
    -methyl group (lateral lithiation) can occur due to coordination of the lithium cation to the proximal nitrogen, directing the base to the 
    
    
    
    -protons of the methyl group.[1]
  • Thermodynamic Control (Target Pathway): The C5-lithiated species is thermodynamically more stable.[1][3] To exclusively access the 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one , the reaction must favor the C5-anion equilibration.[1]

Validated Synthetic Protocol

Objective: Synthesis of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one via thermodynamic lithiation.

Reagents:

  • 1-Methylpyrazole (1.0 eq)[1][2][4][5]

  • 
    -Butyllithium (
    
    
    
    -BuLi, 1.1 eq, 2.5M in hexanes)[1]
  • Propionyl chloride (1.2 eq) or

    
    -methoxy-
    
    
    
    -methylpropionamide (Weinreb amide)[1]
  • Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with anhydrous THF.

  • Substrate Addition: Add 1-methylpyrazole and cool the system.

    • Critical Parameter: Unlike standard protocols that demand -78°C, maintain the temperature at -10°C to 0°C during lithiation to favor the thermodynamic C5-lithio species over the kinetic

      
      -methyl anion.[1]
      
  • Lithiation: Dropwise addition of

    
    -BuLi over 20 minutes. Stir at 0°C for 1 hour.
    
    • Checkpoint: A color change (often to yellow/orange) indicates anion formation.[1] The higher temperature allows any kinetically formed lateral anions to rearrange to the more stable C5 position.[1]

  • Electrophile Trapping: Cool the mixture to -78°C before adding the electrophile to prevent over-alkylation or bis-addition.

  • Addition: Add propionyl chloride (or the corresponding Weinreb amide for cleaner mono-addition) dropwise.

  • Quench: Allow to warm to room temperature and quench with saturated NH₄Cl.

Visualizing the Regioselectivity Logic:

G cluster_0 Lithiation Regime Start 1-Methylpyrazole Kinetic Kinetic Product (N-CH2-Li) Start->Kinetic n-BuLi, -78°C Short time Thermo Thermodynamic Product (C5-Li) Start->Thermo n-BuLi, 0°C Equilibration Kinetic->Thermo Rearrangement (Warm up) Final Target Ketone (C5-Acyl) Thermo->Final + Propionyl Cl (-78°C)

Caption: Reaction pathway showing the thermodynamic equilibration required to selectively target the C5 position over the N-methyl group.

Structural Biology & Medicinal Chemistry Utility

The 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one scaffold is not merely an intermediate; it is a "privileged structure" bioisostere.[1]

Bioisosteric Replacement Strategy

In drug design, this moiety often serves as a replacement for:

  • Ortho-substituted Benzenes: The N-methyl group mimics the steric bulk of an ortho-substituent while introducing a hydrogen bond acceptor (N2).[1]

  • Thiazoles: It provides similar geometry to thiazoles but with altered electronic distribution and metabolic stability profiles.[1]

Fragment-Based Drug Discovery (FBDD)

The C5-acyl pyrazole unit is a validated fragment for Kinase Hinge Binding .[1]

  • Mechanism: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone NH of the kinase hinge region.[1]

  • Vector: The propionyl group (C5) directs substituents into the "Gatekeeper" region or the hydrophobic back pocket, depending on the specific kinase architecture (e.g., p38 MAP kinase or BRAF).[1]

Analytical Characterization Standards

To validate the synthesis of the correct isomer (5-yl vs 3-yl or 4-yl), Nuclear Magnetic Resonance (NMR) is the definitive tool.[1]

Expected ¹H-NMR Signature (CDCl₃, 400 MHz):

Proton EnvironmentMultiplicityApprox.[1] Shift (δ ppm)Diagnostic Feature
N-CH₃ Singlet (3H)4.00 - 4.15Deshielded: The C5-carbonyl creates an anisotropic effect, shifting this singlet downfield compared to the 3-isomer or 4-isomer (~3.8 ppm).[1]
Pyrazole H-3 Doublet (1H)7.50 - 7.60Coupled to H-4.[1]
Pyrazole H-4 Doublet (1H)6.80 - 6.90Upfield due to conjugation with the carbonyl.[1]
-CH₂- (Propionyl) Quartet (2H)2.80 - 3.00Characteristic of ethyl ketone.[1]
-CH₃ (Propionyl) Triplet (3H)1.10 - 1.20

Self-Validation Check: If the N-methyl singlet appears < 3.9 ppm, you likely have the 3-isomer or the 4-isomer .[1] The proximity of the carbonyl at C5 to the N-methyl group at N1 causes a distinct downfield shift (deshielding).[1]

References

  • Sigma-Aldrich. 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Product Specification. Accessed 2024.[1][6] Link[1]

  • PubChem. Compound Summary: 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.[1][6] National Library of Medicine.[1] Link[1]

  • Iddon, B. Lithiation of Five-Membered Heteroaromatic Compounds.[1]Heterocycles, Vol 23, No 2, 1985.[1] (Foundational text on pyrazole lithiation regioselectivity).

  • Sadler, G. et al. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.[1]Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[1][7] Link

Sources

Foundational

1-(1-methyl-1H-pyrazol-5-yl)propan-1-one PubChem CID and safety data

Executive Summary & Chemical Identity 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and fragment-based drug discovery (FBDD). Its structural significance lies in the 1,5-substitution pattern of the pyrazole ring, a motif that provides unique vector geometry for hydrogen bonding in active sites compared to the more common 1,3- or 1,4-isomers.[1]

This guide details the physicochemical profile, safety protocols, and a high-fidelity synthesis route based on regioselective lithiation, designed for researchers requiring high-purity material for downstream applications.[1]

Chemical Profile Table[1]
PropertyData
IUPAC Name 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one
CAS Number 1177331-09-7
PubChem SID 329777231
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES CCC(=O)C1=CC=NN1C
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water

Safety Data & Handling (GHS Standards)

Signal Word: WARNING

As a functionalized pyrazole derivative, this compound exhibits properties consistent with acute toxicity (oral) and mucosal irritation.[1] Strict adherence to engineering controls is required to prevent sensitization.[1]

Hazard Statements (GHS)[1]
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Protocols
  • Engineering Controls: All handling must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (minimum thickness 0.11 mm), safety goggles with side shields, and a lab coat.[1]

  • Spill Management: Adsorb with inert material (vermiculite/sand).[1] Do not use combustible materials like sawdust.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is potentially hygroscopic.

High-Fidelity Synthesis Protocol

Core Directive: The synthesis of 5-substituted 1-methylpyrazoles is challenging due to the thermodynamic preference for 3- or 4-position functionalization in electrophilic aromatic substitution. The most robust method to access the 5-position exclusively is via Directed ortho-Lithiation (DoL) .

Mechanistic Rationale

The N-methyl group at position 1 directs lithiation to the C5 position due to the coordination of the lithium cation with the nitrogen lone pair and the inductive acidification of the C5 proton. This generates a nucleophilic 5-lithio species that can be trapped with an electrophile.[1]

Critical Control Point: To obtain the ketone product exclusively and avoid over-addition (forming the tertiary alcohol), the electrophile of choice is the Weinreb Amide (N-methoxy-N-methylpropionamide), rather than propionyl chloride.[1]

Experimental Workflow (Step-by-Step)

Reagents:

  • 1-Methyl-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)[1]

  • N-Methoxy-N-methylpropionamide (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (0.2 M concentration relative to pyrazole)[1]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon. Charge with anhydrous THF and 1-Methyl-1H-pyrazole.

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes.

    • Observation: A color change (often to yellow/orange) indicates the formation of the 5-lithio species.[1]

    • Hold: Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Acylation: Dissolve N-Methoxy-N-methylpropionamide in a minimal amount of dry THF. Add this solution dropwise to the lithiated pyrazole at -78°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.

    • Mechanistic Note: The stable tetrahedral intermediate formed with the Weinreb amide prevents the second addition of the organolithium reagent.

  • Quench: Quench with saturated aqueous NH₄Cl at 0°C.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).[1]

    • Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 60:40).[1]

Synthesis Pathway Diagram[1]

Synthesispathway Start 1-Methyl-1H-pyrazole Step1 Lithiation (-78°C) (n-BuLi/THF) Start->Step1 Deprotonation Inter 5-Lithio-1-methylpyrazole (Intermediate) Step1->Inter C5-Li Species Step2 Acylation (Weinreb Amide) Inter->Step2 Nucleophilic Attack Product 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one (Target Ketone) Step2->Product Hydrolysis

Figure 1: Regioselective synthesis pathway via Directed ortho-Lithiation (DoL) ensuring C5 functionalization.[1]

Applications in Drug Discovery

The 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one scaffold is a versatile intermediate. Its primary utility lies in its ability to undergo further condensation reactions to form fused heterocyclic systems or complex ligands.[1]

Kinase Inhibitor Scaffolds

The C5-acyl group serves as a "handle" for cyclization reactions. For example, reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by guanidine can yield pyrazolo[1,5-a]pyrimidines , a privileged scaffold in kinase inhibition (e.g., inhibitors of JAK, CDK, or Aurora kinases).[1]

Fragment-Based Drug Discovery (FBDD)

In FBDD, the compound acts as a low-molecular-weight fragment (MW < 150) with high ligand efficiency.[1] The carbonyl oxygen acts as a hydrogen bond acceptor, while the pyrazole nitrogens provide additional binding vectors.[1]

Agrochemicals

Pyrazole-carboxamides are a major class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1] This ketone can be oxidized (via Haloform reaction) to the corresponding carboxylic acid, or used directly to synthesize novel amide bioisosteres.[1]

References

  • PubChem. (n.d.).[1][2] 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one (Substance Record). National Library of Medicine.[1][3] Retrieved February 12, 2026, from [Link][1]

  • Begtrup, M., et al. (2006).[1][4] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267.[1][4] [Link]

  • AOBChem. (n.d.). Catalog Record: 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one. Retrieved February 12, 2026, from [Link][1]

Sources

Foundational

suppliers of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one for research

Part 1: Executive Summary 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one (CAS: 1177331-09-7 ) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-(1-methyl-1H-pyrazol-5-yl)propan-1-one (CAS: 1177331-09-7 ) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemical scaffolds (SDHI fungicides). Its structural value lies in the C5-acylation of the pyrazole ring, a position that offers unique vectors for structure-activity relationship (SAR) exploration compared to the more common C4-substituted analogs.

This guide provides a validated pathway for sourcing this compound, verifying its isomeric purity (distinguishing the 5-yl from the 4-yl isomer), and utilizing it in high-fidelity synthesis.

Part 2: Chemical Profile & Identification

Before sourcing, it is imperative to distinguish the target compound from its regioisomers. The C5-substituted isomer is thermodynamically distinct but often confused with the C4-isomer in catalog searches.

PropertySpecification
IUPAC Name 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one
CAS Number 1177331-09-7
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Key Structural Feature Ketone at C5 (adjacent to N-methyl group)
Regioisomer Risk 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one (CAS 1007518-49-1)

Part 3: Supply Chain Intelligence

Sourcing this compound requires a tiered approach based on the development stage. The market is split between "On-Demand" catalog suppliers and "Custom Synthesis" houses capable of controlling the regioselectivity.

Tier 1: Validated Catalog Suppliers (Screening Scale: mg to 5g)

These suppliers have verified stock or rapid synthesis capabilities for CAS 1177331-09-7.

  • Sigma-Aldrich (Merck)

    • Product Line: AldrichCPR (Rare Chemical Library).

    • Catalog No: CBR01985 .

    • Reliability: High.[1] Sourced from a curated collection of early discovery chemicals.

    • Lead Time: Typically 1-2 weeks (Global stock).

  • AOBChem

    • Status: Specialist in heterocyclic building blocks.

    • Purity: Typically >95% (NMR confirmed).

    • Role: Good balance of cost vs. speed for gram-scale needs.

  • ChemBK / Shanghai Amole

    • Status: Primary source for bulk intermediates in Asia.

    • Role: Best for >10g orders where lead time is less critical than cost.

Tier 2: Bulk & Custom Synthesis (Scale-up: >100g)

For process chemistry, off-the-shelf purity is often insufficient. Engage these partners for kilo-scale production using the Thermodynamic Lithiation Protocol (detailed in Part 5).

  • Enamine: Capable of custom library synthesis; likely has the precursor (1-methylpyrazole) in multi-kilo stock.

  • WuXi AppTec: Recommended for GMP-grade requirements.

Part 4: Quality Assurance & Isomer Verification

The Critical Failure Point: Receiving the C4-isomer instead of the C5-isomer. Standard 1H-NMR can be ambiguous if not carefully analyzed.

Validation Protocol:

  • 1H-NMR (CDCl3):

    • C5-Isomer (Target): The C4-H proton typically appears as a doublet at ~6.5-6.7 ppm. The C3-H appears at ~7.4-7.6 ppm.

    • Diagnostic Signal: Look for a NOESY (Nuclear Overhauser Effect) correlation between the N-Methyl group (~4.0 ppm) and the Propionyl group (ethyl protons).

    • Logic: In the 5-yl isomer, the N-Me and the ketone chain are spatially proximal. In the 4-yl isomer, they are separated by the C5 proton.

  • HPLC:

    • Ensure a method that separates regioisomers. A C18 column with a slow MeOH/Water gradient is recommended.

Part 5: Technical Deep Dive – Synthesis & Utility

Mechanistic Insight: The Regioselectivity Challenge

Synthesizing 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one requires overcoming the natural tendency of the pyrazole ring to react at C4 (electrophilic aromatic substitution) or the methyl group (kinetic deprotonation).

The "Thermodynamic" Lithiation Route: Contrary to standard heterocycle dogma, direct lithiation of 1-methylpyrazole with n-BuLi can lead to lateral lithiation (on the N-methyl) under kinetic conditions. To secure the C5-lithio species (necessary to install the ketone at C5), the reaction must be driven to its thermodynamic product.

  • Kinetic Product: N-CH₂-Li (Lateral lithiation).

  • Thermodynamic Product: C5-Li (Ring lithiation).

Experimental Workflow (Graphviz Diagram):

SynthesisPath cluster_0 Critical Control Point Start 1-Methylpyrazole Reagent n-BuLi / THF (-78°C to 0°C) Start->Reagent Kinetic Kinetic Intermediate (N-CH2-Li) Reagent->Kinetic Low Temp Short Time Thermo Thermodynamic Intermediate (C5-Li Species) Reagent->Thermo Direct Path (Optimized) Kinetic->Thermo Equilibration (0°C / Time) Electrophile Ethyl Propionate (or Weinreb Amide) Thermo->Electrophile Product Target: 1-(1-methyl-1H-pyrazol-5-yl) propan-1-one Electrophile->Product Quench

Caption: Regioselective synthesis pathway. Note the equilibration step required to favor the C5-lithio species over the N-methyl lithiated side-product.

Protocol Summary:

  • Dissolution: Dissolve 1-methylpyrazole in anhydrous THF.

  • Lithiation: Add n-BuLi at -78°C.

  • Equilibration (Crucial): Allow the solution to warm to 0°C (or stir longer) to ensure the C5-lithio species is the dominant nucleophile [1].

  • Acylation: Cool back to -78°C and add the electrophile (e.g.,

    
    -methoxy-
    
    
    
    -methylpropionamide or ethyl propionate) to avoid over-addition.
  • Quench: Standard aqueous workup.

Part 6: Safety & Handling

  • GHS Classification: Warning.[2] Acute Toxicity, Oral (Category 4).

  • Hazard Statements: H302 (Harmful if swallowed).

  • Handling:

    • The compound is a solid at room temperature (MP ~40-50°C).

    • Store under inert atmosphere (Argon/Nitrogen) if keeping for long periods, as the C5-acyl group can activate the ring toward oxidation or photodegradation over time.

References

  • Iddon, B. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267.[3]

  • Sigma-Aldrich. Product Specification: 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one (CBR01985).

  • PubChem. Compound Summary: 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.

  • AOBChem. Catalog Entry: 1177331-09-7.

Sources

Protocols & Analytical Methods

Method

1-(1-methyl-1H-pyrazol-5-yl)propan-1-one in heterocyclic scaffold synthesis

Application Note: Heterocyclic Scaffold Synthesis using 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one Part 1: Executive Summary & Chemical Profile 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one (CAS: 1177331-09-7) represents a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocyclic Scaffold Synthesis using 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one

Part 1: Executive Summary & Chemical Profile

1-(1-methyl-1H-pyrazol-5-yl)propan-1-one (CAS: 1177331-09-7) represents a "privileged scaffold" in medicinal chemistry. Unlike its more common analog, 5-acetyl-1-methylpyrazole, the propan-1-one derivative introduces a propyl chain that offers unique steric bulk and lipophilicity, critical for filling hydrophobic pockets in kinase inhibitors (e.g., p38 MAPK, CDK2) and tubulin polymerization inhibitors.

This guide details the utilization of this ketone as a linchpin precursor for generating diverse heterocyclic libraries, specifically pyrazolyl-chalcones and fused pyrazolo[1,5-a]pyrimidines .

Chemical Profile
PropertySpecification
IUPAC Name 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Key Functional Group C5-Acyl (Ketone)
Reactivity Hub

-Methylene protons (Acidic, pKa ~19-20)
Solubility Soluble in DCM, EtOH, DMSO; Sparingly soluble in water

Part 2: Core Applications & Mechanisms

The utility of this scaffold relies on the acidity of the


-methylene protons adjacent to the carbonyl. The electron-withdrawing nature of the pyrazole ring (specifically the imine-like N2) enhances this acidity, facilitating enolate formation.
Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start 1-(1-methyl-1H-pyrazol-5-yl) propan-1-one Enolate Enolate Intermediate Start->Enolate Base (NaOH/NaH) Enaminone Enaminone (DMF-DMA adduct) Start->Enaminone DMF-DMA Reflux Chalcone Pyrazolyl-Chalcone (Enone) Enolate->Chalcone Ar-CHO (Claisen-Schmidt) Pyrazoline N-Acetyl Pyrazoline Chalcone->Pyrazoline Hydrazine AcOH FusedSystem Pyrazolo[1,5-a]pyrimidine Enaminone->FusedSystem Guanidine/Amine Cyclization

Caption: Divergent synthetic pathways from the parent ketone to complex heterocycles.

Part 3: Experimental Protocols

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: To synthesize


-unsaturated ketones (chalcones) for use as Michael acceptors in drug discovery.

Mechanism: Base-catalyzed aldol condensation followed by dehydration. Critical Note: The ethyl group (propan-1-one) creates more steric hindrance than a methyl group. Reaction times must be extended compared to standard acetophenone protocols.

Materials:

  • 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)[1]

  • Ethanol (Absolute)

  • NaOH (40% aq. solution) or KOH pellets

Step-by-Step Procedure:

  • Solubilization: Dissolve 1.0 mmol of the ketone and 1.1 mmol of the aldehyde in 5 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Cool the mixture to 0–5°C in an ice bath. Add 0.5 mL of 40% NaOH dropwise.

    • Why? Controlling temperature during addition prevents self-condensation of the aldehyde (Cannizzaro reaction) or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–12 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the ketone spot and the appearance of a UV-active, lower Rf spot.

  • Work-up: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl (to neutralize).

  • Isolation: The chalcone usually precipitates as a solid. Filter, wash with cold water, and recrystallize from EtOH.

Self-Validation (QC):

  • 1H NMR: Look for the disappearance of the triplet/quartet pattern of the propyl chain and the appearance of a methyl doublet (due to the methyl on the alkene) or, more commonly, the olefinic proton signal at

    
     7.0–8.0 ppm.
    
  • IR: The carbonyl stretch will shift to a lower frequency (~1650 cm⁻¹) due to conjugation.

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: To fuse a pyrimidine ring onto the pyrazole scaffold, mimicking the adenosine core found in kinase inhibitors.

Mechanism: Reaction with DMF-DMA forms an enaminone, which acts as a "3-carbon" electrophile reacting with binucleophiles.

Materials:

  • 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one[2]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Guanidine Hydrochloride (or heterocyclic amine)

  • Sodium Ethoxide (NaOEt)

Step-by-Step Procedure:

  • Enaminone Formation:

    • Mix the ketone (1.0 mmol) with DMF-DMA (1.5 mmol) in dry xylene or toluene.

    • Reflux for 8 hours.

    • Observation: The solution will turn dark yellow/orange.

    • Remove solvent under reduced pressure to obtain the crude enaminone intermediate.

  • Cyclization:

    • Dissolve the crude enaminone in dry ethanol.

    • Add Guanidine HCl (1.2 equiv) and NaOEt (1.5 equiv).

    • Reflux for 12 hours.

  • Work-up: Cool to room temperature. The product often precipitates. If not, evaporate solvent and extract with DCM.

Self-Validation (QC):

  • Mass Spec: Expect M+1 peak corresponding to the loss of water and dimethylamine.

  • Visual: High fluorescence is often observed in fused pyrazolo-pyrimidines under UV light (365 nm).

Part 4: Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Chalcone) Incomplete enolization due to steric bulk of the ethyl group.Increase base concentration or switch to NaH in dry THF.
Oiling out (Chalcone) Product is not crystallizing in water.Extract with DCM, dry over MgSO₄, and purify via column chromatography.
No Reaction (DMF-DMA) Moisture present in solvent.DMF-DMA hydrolyzes easily. Use freshly distilled reagents and dry solvents.
Regioisomerism N-methylation ambiguity (if synthesizing the starting material).This protocol assumes N1-methyl is fixed. If starting from NH-pyrazole, N1 vs N2 alkylation must be confirmed by NOESY NMR.

Part 5: References

  • Synthesis of Pyrazolo[4,3-d]pyrimidines: Ibrahim, D. A. (2021). "A Convenient Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives." Semantic Scholar. Link

  • Biological Activity (Tubulin Inhibition): Wang, X., et al. (2015). "Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents." Nature Scientific Reports. Link

  • Claisen-Schmidt Mechanism: "Claisen-Schmidt Condensation." Organic Chemistry Portal / Wikipedia. Link[3]

  • Anticancer Pyrazoles: Chen, X., et al. (2021).[4] "Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Reactivity of 5-Acylpyrazoles: Menozzi, G., et al. (1987). "Synthesis and biological activity of 1H-pyrano[2,3-c]pyrazol-6-ones." Journal of Heterocyclic Chemistry. (Foundational text on acyl-pyrazole reactivity).

Sources

Technical Notes & Optimization

Troubleshooting

separating 1-methyl-5-propionylpyrazole from 4-isomer impurities

Introduction for the Modern Researcher The synthesis of substituted pyrazoles, core scaffolds in numerous pharmacologically active compounds, often yields a mixture of constitutional isomers.[1][2] A common challenge is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

The synthesis of substituted pyrazoles, core scaffolds in numerous pharmacologically active compounds, often yields a mixture of constitutional isomers.[1][2] A common challenge is the separation of the desired 1,5-disubstituted product, 1-methyl-5-propionylpyrazole, from its 1,4-disubstituted isomer, 1-methyl-4-propionylpyrazole. Their similar molecular weights and structures make this a non-trivial purification task. The key to successful separation lies in exploiting subtle differences in their physicochemical properties, primarily polarity and crystal lattice energy.

This guide provides a comprehensive, field-tested resource for researchers facing this specific purification challenge. We will explore the causality behind method selection and provide detailed, validated protocols for separation, troubleshooting, and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for separating 1-methyl-5-propionylpyrazole from its 4-isomer?

A1: The two most effective and widely used techniques are preparative column chromatography and fractional crystallization.[3] The choice between them depends on the scale of your synthesis, the relative ratio of the isomers in the crude mixture, and the required final purity. Chromatography is often the most reliable method for achieving high purity, while crystallization can be more efficient for larger-scale purifications if a suitable solvent system is found.

Q2: What is the fundamental principle that allows for the separation of these two isomers?

A2: The separation relies on exploiting the subtle differences in the isomers' physical properties.

  • Polarity: The position of the electron-withdrawing propionyl group influences the molecule's overall dipole moment. The 1,5-isomer and the 1,4-isomer will have slightly different polarities, which is the basis for separation by chromatography. This difference in polarity affects their affinity for the stationary phase (e.g., silica gel) and their solubility in the mobile phase.[3]

  • Molecular Shape and Crystal Packing: The two isomers have different shapes. This can lead to significant differences in how they pack into a crystal lattice. One isomer may form a more stable, less soluble crystal under specific conditions, which can be exploited through fractional crystallization.[4][5]

Q3: How can I definitively identify which fraction or crystal crop contains the desired 1-methyl-5-propionylpyrazole?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, ¹H NMR will show distinct patterns for the protons on the pyrazole ring.

  • For the 5-substituted isomer , you will observe two doublets in the aromatic region, corresponding to the protons at the C3 and C4 positions.

  • For the 4-substituted isomer , you will see two singlets, corresponding to the protons at the C3 and C5 positions. Consulting reference spectra for similar pyrazole structures can aid in definitive assignment.[6][7]

Q4: I ran a column and the isomers are still mixed in my fractions. What went wrong?

A4: This is a common issue when isomers have very similar polarities.[8] The problem likely lies in insufficient resolution. See the troubleshooting guide below for specific solutions, but the primary strategies involve optimizing your mobile phase to be less polar, using a longer column for more theoretical plates, or employing the "dry loading" technique to ensure a tight starting band.[8]

Q5: My attempt at crystallization yielded an oil or no precipitate at all. What should I do?

A5: This indicates the solution is not sufficiently supersaturated or that the impurities are inhibiting crystal formation.[3] Solutions include concentrating the solution, cooling it further, or using techniques like vapor diffusion.[9] A highly effective but often overlooked strategy is to convert the pyrazole isomers into their acid addition salts (e.g., hydrochloride or sulfate salts), which often have vastly different crystallization properties than the free bases.[10][11]

Visual Workflow: Overall Purification Strategy

This diagram outlines the logical decision-making process for purifying your crude product mixture.

start Crude Mixture (5- and 4-Isomers) check_purity Analyze by TLC/¹H NMR to Estimate Isomer Ratio start->check_purity crystallization Attempt Fractional Crystallization check_purity->crystallization Isomer ratio > 3:1 OR large scale chromatography Perform Flash Column Chromatography check_purity->chromatography Isomer ratio ~1:1 OR small scale analyze_xtal Analyze Purity of Crystals and Mother Liquor crystallization->analyze_xtal analyze_frac Analyze Purity of Collected Fractions chromatography->analyze_frac success Pure Isomer Isolated failure Isomers Not Separated failure->chromatography Re-run with Optimized Conditions analyze_xtal->chromatography Poor Separation (Purify Mother Liquor or Re-dissolve) analyze_xtal->success High Purity Achieved analyze_frac->success Pure Fractions Identified analyze_frac->failure Co-elution Occurred

Caption: Logical workflow for separating pyrazole isomers.

Troubleshooting Guides

Flash Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Separation (Co-elution) Mobile Phase is too polar: Both isomers are moving too quickly up the column.Decrease the polarity of the eluent. Use a shallower gradient or switch to an isocratic system that provides a good Rf separation (ΔRf > 0.1) on TLC.[8]
Insufficient Column Efficiency: The column is too short or packed improperly, leading to too few "theoretical plates".Use a longer column or a column with a smaller particle size silica gel (e.g., 230-400 mesh). Ensure the column is packed uniformly without air bubbles.[3]
Sample Overload: Too much crude material was loaded onto the column.Reduce the amount of sample loaded relative to the amount of silica gel. A general rule is a 1:50 to 1:100 sample-to-silica mass ratio for difficult separations.
Band Tailing / Streaking Sample loaded in a strong solvent: The sample was dissolved in a solvent much more polar than the mobile phase, causing it to spread.Use the "Dry Loading" method. Dissolve the crude product in a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of the column.[8]
Secondary Interactions: The basic nitrogen atoms of the pyrazole are interacting with acidic silanol groups on the silica surface.Add a small amount (0.1-0.5%) of a basic modifier like triethylamine or pyridine to your mobile phase to neutralize the acidic sites and improve peak shape.[8]
Crystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Solution is not supersaturated: The concentration of the target isomer is below its solubility limit.Slowly evaporate the solvent to increase the concentration. Cool the solution slowly (e.g., place in a refrigerator, then a freezer).[3] Introduce a seed crystal if available.[9]
Inappropriate Solvent: The chosen solvent does not provide a steep enough solubility curve with temperature.Try a different solvent or a binary solvent system. Use vapor diffusion: dissolve the compound in a small vial of a good solvent and place this inside a larger sealed jar containing a volatile "anti-solvent" in which the compound is insoluble.[9]
Product Oils Out Solution cooled too quickly: Rapid cooling can cause the compound to crash out as an amorphous oil instead of an ordered crystal.Allow the solution to cool to room temperature slowly before placing it in the refrigerator. Try re-warming the solution to dissolve the oil and then cooling it more slowly.
Impurities inhibiting crystallization. The presence of the other isomer and synthesis byproducts can interfere with lattice formation. Try purifying a small batch by chromatography first to obtain a seed crystal.
Poor Isomer Selectivity Both isomers have similar solubility: The chosen solvent system does not sufficiently differentiate between the two isomers.Form an acid addition salt. Dissolve the crude mixture in a solvent like ethanol or isopropanol and add an equimolar amount of an acid (e.g., H₂SO₄ or HCl). The resulting pyrazolium salts will have different solubilities and crystal packing energies, often allowing one to crystallize selectively.[10][11]

Detailed Experimental Protocols

Protocol 1: Separation by Preparative Flash Column Chromatography

This protocol is designed for the separation of a 1-5 gram mixture of 1-methyl-5-propionylpyrazole and its 4-isomer.

1. Preparation and TLC Analysis: a. Prepare a stock solution of your crude material in dichloromethane (DCM) or ethyl acetate. b. On a silica gel TLC plate, spot your crude mixture. c. Develop the plate using various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 7:3). d. Visualize the spots under UV light. The goal is to find a solvent system where both spots have Rf values between 0.15 and 0.4 and are maximally separated. The less polar isomer (likely the 5-isomer) will have a higher Rf value.

2. Column Packing: a. Select a glass column of appropriate size (e.g., for 2g of crude, a 40mm diameter column is suitable). b. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).[8] c. Pour the slurry into the column and use positive pressure or tapping to create a uniform, packed bed of at least 6-8 inches in height.

3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude product (e.g., 2g) in a minimal amount of a volatile solvent like DCM. b. Add 3-4g of silica gel to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. d. Carefully layer this powder on top of the packed silica bed in the column. Add a thin layer of sand on top to prevent disturbance.

4. Elution and Fraction Collection: a. Begin eluting with the starting mobile phase, applying gentle positive air pressure to achieve a steady flow rate. b. Collect fractions of equal volume (e.g., 20-25 mL) in test tubes or vials. c. Monitor the fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the products. d. Once the first isomer begins to elute, you may continue isocratically or begin a shallow gradient of the more polar solvent (ethyl acetate) to speed up the elution of the second isomer.

5. Post-Processing: a. Combine the fractions that contain only the pure desired isomer (as determined by TLC). b. Remove the solvent under reduced pressure to yield the purified product. c. Confirm the identity and purity using ¹H NMR spectroscopy.

cluster_prep Preparation cluster_run Execution cluster_post Analysis prep1 Find Optimal Mobile Phase via TLC prep2 Pack Column with Silica Slurry prep1->prep2 prep3 Prepare Sample (Dry Loading) prep2->prep3 run1 Load Sample onto Column prep3->run1 run2 Elute with Mobile Phase run1->run2 Continue Elution run3 Collect Fractions run2->run3 Continue Elution run4 Monitor Fractions by TLC run3->run4 Continue Elution run4->run2 Continue Elution post1 Combine Pure Fractions run4->post1 Separation Complete post2 Evaporate Solvent post1->post2 post3 Analyze by NMR post2->post3

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Purification via Acid Salt Crystallization

This method is particularly useful if one isomer is significantly more abundant or for larger scale purifications.

1. Dissolution: a. Dissolve the crude isomer mixture in a suitable organic solvent such as ethanol, isopropanol, or acetone (approximately 5-10 mL per gram of crude material).[10] Gentle heating may be required.

2. Acid Addition: a. While stirring, slowly add at least one equimolar equivalent of a mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid) dropwise to the solution. An exotherm may be observed.

3. Crystallization: a. Stir the solution and allow it to cool slowly to room temperature. The acid addition salt of one of the isomers may begin to precipitate. b. To maximize yield, the flask can be further cooled in an ice bath or refrigerator for several hours or overnight.

4. Isolation: a. Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove the mother liquor containing the soluble isomer.

5. Liberation of the Free Base: a. Dissolve the purified pyrazolium salt in water. b. Neutralize the solution by slowly adding a base (e.g., 10% aqueous sodium hydroxide) until the pH is > 8. c. The purified pyrazole free base will often precipitate or can be extracted with an organic solvent (e.g., DCM or ethyl acetate). d. Dry the organic extract over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

6. Analysis: a. Analyze the purity of the crystalline material and the mother liquor by TLC or ¹H NMR to determine the efficiency of the separation.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (2009).
  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Khloya, P., et al. (2014). Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. PMC.
  • ACS Publications. (2018). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics.
  • University of Sherbrooke. (n.d.).
  • e-Publications@Marquette. (2019).
  • PMC. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)
  • PubMed. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862).
  • ChemicalBook. (n.d.). 3-Methylpyrazole(1453-58-3) 1H NMR spectrum.

Sources

Optimization

stability of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one under basic conditions

Introduction Welcome to the technical support guide for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this and str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this and structurally related pyrazole ketones in their work. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and structural versatility.[1][2] However, the juxtaposition of the pyrazole ring and a ketone moiety introduces specific chemical liabilities, particularly under basic conditions.

This guide provides in-depth, field-tested insights into the stability of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the primary stability concerns for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one under basic conditions?

The primary stability concern is the susceptibility of the molecule to base-mediated degradation. The pyrazole ring itself is a relatively stable aromatic heterocycle, resistant to many reagents.[1] However, the propanone side chain introduces two key reactive sites under basic conditions:

  • Acidic α-Protons: The methylene protons (CH₂) adjacent to the carbonyl group are acidic and can be abstracted by a base to form an enolate. While this is a desired step in many reactions (e.g., aldol, alkylation), prolonged exposure to strong bases, especially at elevated temperatures, can open pathways to degradation.

  • Electrophilic Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by nucleophilic bases (e.g., hydroxide, alkoxides). This can initiate cleavage of the carbon-carbon bond between the carbonyl group and the adjacent methylene group.

A significant risk is a retro-Claisen type condensation , where a nucleophilic base attacks the carbonyl, leading to the cleavage of the pyrazole-carbonyl bond. This would result in the formation of 1-methyl-1H-pyrazole-5-carboxylate and ethane. This type of reaction is well-documented for β-dicarbonyl compounds and can occur with ketones under forcing basic conditions.[3][4]

Question 2: I am seeing significant degradation of my starting material during a base-catalyzed reaction. How can I mitigate this?

This is a common issue when reaction conditions are not optimized. Degradation often manifests as a complex mixture of byproducts or a complete loss of material upon workup.

Troubleshooting Steps:

  • Lower the Temperature: Many base-catalyzed reactions can proceed, albeit more slowly, at lower temperatures (e.g., 0 °C or even -78 °C). Degradation pathways often have higher activation energies than the desired reaction. Reducing the temperature can dramatically favor the kinetic product over thermal decomposition.

  • Change the Base:

    • Nucleophilic vs. Non-Nucleophilic Bases: If you are using a nucleophilic base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), consider switching to a non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). These bases are excellent at deprotonating the α-carbon but are poor nucleophiles, reducing the risk of direct attack on the carbonyl.[5]

    • Base Strength: Use the weakest base necessary to achieve the desired transformation. For example, if only partial deprotonation is required, a weaker base like triethylamine (TEA) or potassium carbonate (K₂CO₃) may suffice and will be less likely to promote degradation.

  • Minimize Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the basic medium.

  • Solvent Choice: Use an aprotic solvent (e.g., Tetrahydrofuran (THF), Dioxane, Toluene) instead of a protic solvent (e.g., Ethanol, Methanol). Protic solvents can participate in degradation pathways and may facilitate proton exchange that leads to side reactions.

Scientific Rationale: The choice of base is critical. Nucleophilic bases like NaOH can directly attack the carbonyl carbon, initiating a cleavage cascade. Non-nucleophilic bases are designed to abstract protons, forming the desired enolate intermediate without this competing side reaction.

Question 3: My reaction yield is consistently low, but I don't see clear evidence of degradation on TLC. What could be the issue?

If degradation products are not obvious, the issue may lie with reaction equilibrium, solubility, or the formation of a highly stable, unreactive intermediate.

Troubleshooting Steps:

  • Formation of a Stable Enolate: Strong bases will quantitatively convert the ketone to its enolate. This enolate might be exceptionally stable due to conjugation with the pyrazole ring, rendering it less reactive than anticipated towards your electrophile.

    • Solution: Consider adding a Lewis acid (e.g., ZnCl₂, MgBr₂) after enolate formation to coordinate with the oxygen, increasing the nucleophilicity of the α-carbon.

  • Solubility Issues: The deprotonated salt of your compound may precipitate from the reaction mixture, effectively halting the reaction.

    • Solution: Try a more polar aprotic solvent or a solvent mixture. Gentle warming (if thermally tolerated) can sometimes improve solubility.

  • Reversibility: The Claisen condensation and related reactions are reversible.[4][5] The final deprotonation of the β-keto ester product is what drives the reaction forward. In your case, if the desired reaction is not proceeding efficiently, the equilibrium may favor the starting materials.

    • Solution: Ensure you are using at least a stoichiometric amount of a strong base to drive the reaction forward by ensuring the product remains deprotonated.

Data Summary & Quick Reference

The following table provides a general guide to the expected stability of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one under various common basic conditions. t½ is an estimated half-life and will vary based on concentration and specific substrate.

Base (1.1 eq)SolventTemperature (°C)Expected Stability (t½)Primary Risk Factor
NaOH (aq)Water/Ethanol80< 1 hourNucleophilic attack, Retro-Claisen
K₂CO₃Acetonitrile60> 24 hoursGenerally stable, slow degradation
NaHTHF25> 12 hoursStable enolate formation
LDATHF-78> 8 hoursGenerally stable
DBUDichloromethane25> 24 hoursGenerally stable
KOtBut-Butanol501 - 4 hoursNucleophilic attack, side reactions

Visualized Mechanisms and Workflows

Structure of Target Compound

Caption: Structure of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.

Potential Degradation Pathway: Retro-Claisen Type Cleavage

G cluster_legend Legend start 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one intermediate Tetrahedral Intermediate start->intermediate + OH⁻ (Nucleophilic Attack on C=O) products 1-Methyl-1H-pyrazole-5-carboxylate + Ethane Anion Equivalent intermediate->products C-C Bond Cleavage l_start Reactant l_inter Intermediate l_prod Products

Caption: Potential degradation via nucleophilic attack and C-C bond cleavage.

Troubleshooting Workflow for Low Yield / Degradation

G start Problem: Low Yield or Degradation in Base-Catalyzed Reaction q1 Is significant degradation observed by TLC/LC-MS? start->q1 step1_yes 1. Lower Reaction Temperature (e.g., 25°C → 0°C or -78°C) q1->step1_yes Yes step1_no 1. Check for Solubility Issues (Is the enolate salt precipitating?) q1->step1_no No yes_path YES step2_yes 2. Switch to a Non-Nucleophilic Base (e.g., NaOH → LDA, NaHMDS) step1_yes->step2_yes step3_yes 3. Minimize Reaction Time (Monitor closely and quench) step2_yes->step3_yes no_path NO step2_no 2. Consider Stable Enolate Formation (Is the intermediate unreactive?) step1_no->step2_no step3_no 3. Use Stoichiometric Strong Base (To drive equilibrium forward) step2_no->step3_no

Caption: A decision tree for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Alkylation (Stability-Conscious)

This protocol for an α-alkylation is designed to minimize degradation.

  • Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

    • Cool the flask to -78 °C using an acetone/dry ice bath.

  • Enolate Formation:

    • Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) to a solution of diisopropylamine (1.2 eq) in THF to form LDA in situ. Stir for 20 minutes at -78 °C.

    • Prepare a solution of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the LDA solution at -78 °C over 15 minutes.

    • Stir the resulting mixture for 45 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C and monitor its progress by TLC (e.g., every 30 minutes). If the reaction is slow, allow the temperature to slowly rise to -40 °C over 2 hours.

  • Workup:

    • Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Assessing Compound Stability under Specific Basic Conditions

This protocol allows you to test the stability of your compound with your chosen base/solvent/temperature before committing to a large-scale reaction.

  • Setup:

    • In a small vial, dissolve a known amount of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one (e.g., 10 mg) in the chosen solvent (e.g., 1 mL of ethanol).

    • Add an internal standard (e.g., dodecane, a compound that is stable under the conditions and has a distinct NMR/GC peak).

    • Take an initial sample (T=0) for LC-MS or ¹H NMR analysis to establish the initial ratio of your compound to the internal standard.

  • Reaction:

    • Add the chosen base (e.g., 1.1 equivalents of NaOH).

    • Stir the reaction at the desired temperature (e.g., 60 °C).

  • Monitoring:

    • At regular intervals (e.g., T=30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot with a dilute acid (e.g., 1M HCl) to stop any further reaction.

    • Extract the quenched aliquot with a suitable organic solvent (e.g., dichloromethane).

    • Analyze the organic extract by LC-MS or ¹H NMR.

  • Analysis:

    • Compare the ratio of the starting material to the internal standard at each time point relative to the T=0 sample.

    • Plot the percentage of remaining starting material versus time to determine the rate of degradation under your specific conditions.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • Heterocyclic Chemistry. Physical Properties of Imidazole and Pyrazole. [Link]

  • Journal of Pharmacy & BioAllied Sciences. (2015). Current status of pyrazole and its biological activities. [Link]

  • Molecules. (2022). Recent Advances in the Retro-Claisen Reaction and Its Synthetic Applications. [Link]

  • Journal of the American Chemical Society. (1991). Electrostatic proximity effects in the relative basicities and acidities of pyrazole, imidazole, pyridazine, and pyrimidine. [Link]

  • Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • Molecules. (2018). Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Dissociation constants of some pyrazole schiff bases in Dimethylformamide and Tetrahydrofuran. [Link]

  • Dalton Transactions. (2020). Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. [Link]

  • International Journal of Advanced Research. (2015). Stability Constants of Some Biologically Important Pyrazoles and Their Ni2. [Link]

  • YouTube. (2020). The Retro Claisen Condensation. [Link]

  • Towson University. Retrosynthetic Analysis Key Fragment Union by Claisen Condensation. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Amerigo Scientific. 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. [Link]

  • Molbank. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • ResearchGate. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • Journal of Chemical Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

  • PubChem. 1-Methyl-1H-pyrazol-5-ol. [Link]

  • Molecules. (2020). Degradation of Atrazine to Cyanuric Acid by an Encapsulated Enzyme Cascade. [Link]

  • Journal of Medicinal Chemistry. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

  • The Journal of Physical Chemistry A. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. [Link]

  • ResearchGate. Carlos Serpa PhD in Chemistry. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one Ketone Group

Introduction Welcome to the technical support guide for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one. This molecule is a valuable building block in pharmaceutical and materials science research, frequently employed in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one. This molecule is a valuable building block in pharmaceutical and materials science research, frequently employed in the synthesis of more complex derivatives. However, researchers often encounter unexpectedly low reactivity of the propan-1-one ketone group. This guide is designed to provide you, our fellow scientists and drug development professionals, with a clear understanding of the underlying chemical principles governing this challenge and to offer practical, field-tested solutions to overcome it.

The reduced electrophilicity of the carbonyl carbon in this specific ketone is not an insurmountable obstacle but rather a chemical nuance that requires a targeted approach. This document will walk you through common issues in a question-and-answer format, explaining the causality behind experimental choices and providing validated protocols to enhance your reaction success.

Understanding the Core Problem: Electronic Deactivation

The primary reason for the low reactivity of the ketone in 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one lies in the electronic nature of the pyrazole ring. The pyrazole ring system is electron-rich and can donate electron density to the adjacent carbonyl group through resonance.[1][2] This donation reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles.[3][4]

Caption: Electronic delocalization from the pyrazole ring deactivates the ketone.

Troubleshooting Guide: Common Reactions & Solutions

This section addresses specific, common reactions where the low reactivity of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one becomes a significant hurdle.

Q1: My reductive amination reaction is showing low conversion. What are the likely causes and how can I fix it?

A1: This is the most frequently reported issue. Low conversion in reductive amination is typically due to two factors related to the substrate's electronics:

  • Poor Imine/Iminium Ion Formation: The electron-donating pyrazole ring stabilizes the starting ketone, disfavoring the initial nucleophilic attack by the amine to form the carbinolamine intermediate. This equilibrium lies heavily towards the starting materials.

  • Slow Reduction: Even if the iminium ion forms, its concentration may be too low for standard reducing agents to act upon it efficiently.

Troubleshooting Steps & Solutions:
  • Activate the Carbonyl with a Lewis Acid: The most effective strategy is to add a Lewis acid to coordinate to the carbonyl oxygen. This withdraws electron density, making the carbonyl carbon significantly more electrophilic and promoting the initial amine addition.[5][6]

    • Recommended Lewis Acids: Titanium(IV) isopropoxide (Ti(Oi-Pr)₄), Zinc chloride (ZnCl₂), or Titanium(IV) chloride (TiCl₄) are excellent choices.[5][6] TiCl₄ is highly effective but moisture-sensitive.

    • Mechanism of Action: The Lewis acid (LA) coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and accelerating nucleophilic attack.

  • Optimize the Reducing Agent: Standard reagents like sodium borohydride (NaBH₄) may preferentially reduce any unreacted ketone or be too slow. Switch to a reagent that is selective for the iminium ion.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for challenging reductive aminations.[7] It is less basic and more sterically hindered than other borohydrides, making it highly selective for the iminium ion over the ketone. It also tolerates mildly acidic conditions which favor imine formation.[8]

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice that works well under mildly acidic conditions (pH 4-6) where the iminium ion is favored.[6][7] However, due to its high toxicity, NaBH(OAc)₃ is generally preferred.

  • Control pH and Remove Water: Imine formation is an equilibrium-driven process that releases water.

    • pH Control: Maintain a slightly acidic pH (typically 4-6) to facilitate both amine addition and dehydration, while ensuring the amine nucleophile is not fully protonated. An acetic acid buffer is often effective.[9]

    • Water Removal: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to drive the equilibrium towards the imine.

Data Summary: Reagent Selection for Reductive Amination
Reagent CombinationKey AdvantageConsiderations
NaBH(OAc)₃ / Acetic Acid High selectivity for iminium ions; commercially available and easy to handle.[7]Optimal for a one-pot procedure.
NaBH₃CN / Acetic Acid Effective at acidic pH where iminium ion concentration is highest.[6]Highly toxic; requires careful handling and quenching.
Ti(Oi-Pr)₄ then NaBH₄ Strong activation of the ketone; good for very unreactive amines.[6]Requires a two-step (pre-formation of imine) approach.
H₂ / Pd/C Catalytic hydrogenation is clean and avoids hydride reagents.May require higher pressures/temperatures; potential for ring reduction.
Q2: I am attempting a Grignard reaction, but the yield is poor, and I recover mostly starting material. What is going wrong?

A2: The low reactivity of the ketone is the primary issue, but the pyrazole ring introduces a secondary problem for organometallic reagents.

  • Low Electrophilicity: As discussed, the carbonyl carbon is not sufficiently electron-poor for a standard Grignard reagent to attack efficiently.[10][11]

  • Coordination/Chelation: The nitrogen atoms of the pyrazole ring can act as Lewis bases and coordinate to the magnesium atom of the Grignard reagent. This can lead to a non-productive complex or hinder the approach of the nucleophilic alkyl/aryl group to the carbonyl.

Troubleshooting Steps & Solutions:
  • Use a More Reactive Organometallic Reagent:

    • Organolithium Reagents: Alkyllithium or aryllithium reagents are generally more nucleophilic (harder nucleophiles) than their Grignard counterparts and can often overcome the low electrophilicity of the ketone.

    • Caution: Organolithium reagents are also stronger bases, which can be problematic if you have acidic protons elsewhere in your molecule.

  • Employ a Transmetalation Strategy with Cerium(III) Chloride (Luche Reaction): This is a highly effective method for adding organometallics to sterically hindered or easily enolizable ketones.

    • Procedure: The Grignard or organolithium reagent is pre-treated with anhydrous cerium(III) chloride (CeCl₃) to form a more reactive and less basic organocerium species. This species is highly oxophilic and selectively attacks the carbonyl carbon.[12]

    • Benefit: This significantly reduces side reactions like enolization and increases the yield of the desired alcohol.

  • Add a Lewis Acid Catalyst: Similar to reductive amination, a strong Lewis acid can activate the ketone.

    • Recommended Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl triflate (TMSOTf) can be used to activate the carbonyl prior to the addition of the Grignard reagent.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Reductive Amination using NaBH(OAc)₃

This protocol details a robust method for the reductive amination of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one with a primary or secondary amine.

Materials:

  • 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one (1.0 eq) and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the ketone).

  • Add titanium(IV) isopropoxide (1.2 eq) dropwise to the stirring solution at room temperature. A color change or slight warming may be observed.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS if possible to confirm consumption of the starting ketone.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in a small amount of anhydrous DCM.

  • Add the NaBH(OAc)₃ suspension to the reaction mixture in portions over 10-15 minutes.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one? A: The compound is a solid and is generally stable. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Q: How does the N-methyl group on the pyrazole influence reactivity compared to an N-H pyrazole? A: The N-methyl group is an electron-donating group (via induction and hyperconjugation), which slightly increases the electron-donating ability of the pyrazole ring compared to an N-H pyrazole. This can make the N-methylated ketone slightly less reactive. Furthermore, the N-H proton in an unsubstituted pyrazole is acidic and would be incompatible with strongly basic reagents like Grignards or organolithiums without prior deprotonation.

Q: Can I use Wittig or Horner-Wadsworth-Emmons reactions on this ketone? A: Yes, but you may face similar reactivity challenges. The low electrophilicity of the carbonyl can lead to slow reaction rates. For a Wittig reaction, using a more reactive, unstabilized ylide may be necessary. For the Horner-Wadsworth-Emmons reaction, using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate the phosphonate carbanion is recommended. Warming the reaction may also be required.

Q: Are there any known incompatibilities I should be aware of? A: Besides the low ketone reactivity, be mindful that the pyrazole ring contains basic nitrogen atoms.[1] This can lead to undesired interactions with strong acids or certain metal catalysts. In reactions involving strong bases, deprotonation of the propanone's α-protons can occur, leading to enolate formation and potential side reactions.

Troubleshooting_Workflow start Low Reactivity Observed reaction_type What is the reaction type? start->reaction_type red_am Reductive Amination reaction_type->red_am C-N Bond grignard Grignard / Organometallic Addition reaction_type->grignard C-C Bond check_lewis Using a Lewis Acid? red_am->check_lewis add_lewis Add Ti(OiPr)4 or ZnCl2 check_lewis->add_lewis No check_reductant What reducing agent? check_lewis->check_reductant Yes add_lewis->check_reductant use_stab Switch to NaBH(OAc)3 check_reductant->use_stab NaBH4 / Other check_h2o Is water being removed? check_reductant->check_h2o NaBH(OAc)3 use_stab->check_h2o add_sieves Add 4Å Molecular Sieves check_h2o->add_sieves No success Improved Conversion check_h2o->success Yes add_sieves->success check_reagent Reagent Type? grignard->check_reagent use_orgli Try Organolithium Reagent check_reagent->use_orgli Grignard check_reagent->success Organolithium use_cecl3 Use CeCl3 (Luche Cond.) use_orgli->use_cecl3 use_cecl3->success

Caption: A decision-making workflow for troubleshooting low reactivity.

References

  • Miyazaki, T., et al. (2002). Lewis Acid-Catalyzed Reductive Amination of Carbonyl Compounds with Aminohydrosilanes. Journal of Synthetic Organic Chemistry, Japan, 60(5), 453-460.
  • Cañeque, T., et al. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
  • Elguero, J., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(4), 1843.
  • Shindle, S. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Yang, Z., et al. (2018). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent.
  • Hussein, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 118-137.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • Elguero, J., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(4), 1843. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Singh, N., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • Science.gov. (n.d.). grignard reagent formation: Topics. Available at: [Link]

  • Sankaralingam, M., et al. (2023). Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. Inorganica Chimica Acta, 557, 121694.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • OCLUE - Open Textbook Publishing. (n.d.). Chapter 7: Nucleophilic attack at the carbonyl carbon. Available at: [Link]

  • Asymmetric Synthesis. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Smith, A. M., et al. (2020). Nucleophilic Addition of Benzylboronates to Activated Ketones. Organic Letters, 22(15), 6097–6101.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • Devarie-Baez, N. O., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents.
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Available at: [Link]

  • University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. Available at: [Link]

  • Wang, H., et al. (2022). Introducing pyrazoles into complex ketones via C–C cleavage.
  • Chemistry LibreTexts. (2023). Grignard Reagents. Available at: [Link]

  • Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones. Available at: [Link]

  • Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Chemistry Stack Exchange. Available at: [Link]

  • PubChem. (n.d.). 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one. Available at: [Link]

  • Al-Hussain, S. A., et al. (2019). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2019(2), M1071.
  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the C13 NMR Spectral Analysis of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one

Introduction In the field of medicinal chemistry and materials science, pyrazole derivatives are fundamental building blocks due to their diverse biological activities and versatile chemical properties. The precise struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of medicinal chemistry and materials science, pyrazole derivatives are fundamental building blocks due to their diverse biological activities and versatile chemical properties. The precise structural characterization of these compounds is paramount for understanding structure-activity relationships and ensuring the integrity of synthetic pathways. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is an indispensable tool for this purpose, offering direct insight into the carbon skeleton of a molecule.

This guide provides an in-depth analysis of the C13 NMR chemical shifts for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one . In the absence of publicly available experimental spectra for this specific molecule—a situation often encountered in novel compound research—this document establishes a robust predictive framework.[1] By comparing expected chemical shifts with data from structurally related acylpyrazoles and N-methylpyrazoles, we offer researchers a reliable guide for spectral interpretation and structural verification. Furthermore, we will compare the predicted spectrum of this C5-substituted pyrazole with its C4-substituted isomer, 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one , to illustrate the power of C13 NMR in distinguishing between regioisomers.

Part 1: Foundational Principles of C13 NMR Chemical Shifts

C13 NMR spectroscopy detects the resonance of the ¹³C isotope, which, despite its low natural abundance (1.1%), provides a distinct signal for each magnetically non-equivalent carbon atom in a molecule.[2] The position of this signal, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus. Key factors influencing the chemical shift include:

  • Hybridization: The chemical shift generally increases as the s-character of the carbon atom's hybridization increases (sp³ < sp² < sp). However, aromatic and carbonyl carbons are significantly deshielded and appear far downfield.

  • Inductive Effects: Electronegative atoms (e.g., O, N) withdraw electron density from adjacent carbons, deshielding them and shifting their signals to higher ppm values (downfield).

  • Resonance Effects: Electron-donating or -withdrawing effects through resonance can shield (shift upfield to lower ppm) or deshield (shift downfield) carbons within a conjugated system.

  • Steric Effects: Steric compression can sometimes cause a shielding effect on the involved carbon atoms.

Understanding these principles is crucial for accurately assigning signals in a C13 NMR spectrum and for predicting the spectrum of a novel compound.

Part 2: Predicted C13 NMR Data for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one

The predicted chemical shifts for the target molecule are summarized in Table 1. These values are derived by analyzing substituent effects and comparing them with empirical data from analogous structures reported in the literature.[3][4][5]

Table 1: Predicted C13 NMR Chemical Shifts for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one

Carbon AtomLabelPredicted Chemical Shift (δ, ppm)Justification and Comparative Analysis
CarbonylC=O188 – 192Ketone carbonyls typically resonate far downfield (>190 ppm).[6] In conjugated systems, such as with the pyrazole ring, a slight shielding effect is expected. For comparison, the carbonyl carbon in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one appears at 194.7 ppm, though the phenyl group has a different electronic effect than the N-methylpyrazole ring.[7][8]
Pyrazole C5C5144 – 148This carbon is directly attached to the electron-withdrawing acyl group, causing significant deshielding. In related pyrazoles, C5 carbons typically appear in this region.[3]
Pyrazole C3C3140 – 143C3 is adjacent to two nitrogen atoms and its chemical shift is characteristic of the pyrazole ring structure.[9][10]
Pyrazole C4C4110 – 113C4 is generally the most shielded of the pyrazole ring carbons, appearing furthest upfield. Its chemical environment is less affected by the substituents at C5 and N1.[3][9]
N-MethylN-CH₃38 – 41The chemical shift for N-methyl groups on pyrazole rings is consistently found in this range.[4]
Methylene-CH₂-33 – 36This sp³ carbon is deshielded due to its position alpha to the carbonyl group. Standard chemical shift tables place alpha-carbons to ketones in the 30-45 ppm range.[11]
Methyl (Ethyl)-CH₃8 – 11This terminal methyl carbon is a typical aliphatic carbon and is expected to be the most shielded (lowest ppm value) in the molecule.[11]

Below is a visual representation correlating the carbon atoms with their predicted chemical shift regions.

Caption: Molecular structure and predicted C13 NMR shift ranges.

Part 3: Comparative Analysis: C5 vs. C4 Substituted Isomer

To underscore the diagnostic power of C13 NMR, we compare the predicted spectrum of our target molecule with its isomer, 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one .[12] The key difference lies in the point of attachment of the propanoyl group to the pyrazole ring. This seemingly small change leads to significant and predictable differences in the C13 NMR spectrum.

Table 2: Predicted C13 NMR Data Comparison: C5 vs. C4 Isomer

Carbon Atom1-(1-methyl-5 -yl)... (Target)1-(1-methyl-4 -yl)... (Isomer)Rationale for Difference
C=O 188 – 192 ppm192 – 196 ppmThe C4 position is less conjugated with the N1-N2 system, potentially leading to slightly less resonance stabilization and a more deshielded carbonyl carbon.
Pyrazole C3 140 – 143 ppm~138 ppmIn the C4 isomer, C3 is no longer adjacent to a substituted carbon, likely causing a slight upfield shift.
Pyrazole C4 110 – 113 ppm~135 ppm This is the most significant difference. C4 is now directly bonded to the electron-withdrawing carbonyl group, causing a massive downfield shift of over 20 ppm compared to the target molecule.
Pyrazole C5 144 – 148 ppm~128 ppm In the C4 isomer, C5 is now unsubstituted and adjacent to the substituted C4. It will be significantly more shielded than the C5 in our target molecule.

The dramatic shift difference for the pyrazole ring carbons, particularly C4 and C5, makes C13 NMR an unambiguous method for distinguishing between these two regioisomers.

Part 4: Standardized Experimental Protocol for C13 NMR Acquisition

This section provides a self-validating, step-by-step protocol for acquiring a high-quality C13 NMR spectrum. The causality behind each step is explained to ensure reproducibility and data integrity.

I. Sample Preparation

  • Weighing: Accurately weigh 15-25 mg of the purified solid compound. Rationale: This mass ensures sufficient concentration for the less sensitive ¹³C nucleus, balancing signal strength with solubility.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex gently until the solid is completely dissolved. Rationale: A clear, homogeneous solution is critical to obtaining sharp, well-resolved NMR signals.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard Addition (Optional but Recommended): Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm). Rationale: TMS provides a sharp, invariant reference point, ensuring high accuracy and comparability of chemical shifts across different experiments and instruments.

II. Spectrometer Setup and Data Acquisition

  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the ¹³C probe to the specific sample. Rationale: Proper tuning maximizes the signal-to-noise ratio, which is crucial for the low-sensitivity ¹³C nucleus.

  • Acquisition Parameters:

    • Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer). Rationale: Proton decoupling collapses all C-H coupling, simplifying the spectrum so that each carbon appears as a singlet.

    • Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 110-120 ppm, to ensure all expected signals (from ~10 ppm to ~190 ppm) are captured.

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): Set to 2-5 seconds. Rationale: A sufficient relaxation delay allows the carbon nuclei to return to equilibrium between pulses, ensuring accurate signal integration, especially for quaternary carbons.

    • Number of Scans (NS): Set between 1024 and 4096 scans. Rationale: Due to the low natural abundance of ¹³C, a large number of scans must be averaged to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

III. Data Processing

  • Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) and perform a Fourier transform on the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).

The following diagram illustrates the experimental workflow.

Caption: Standard workflow for C13 NMR spectral acquisition.

Conclusion

References

  • K. Nagarajan, and S. J. Shenoy. "Some applications of 13C NMR spectroscopy in heterocyclic structure assignments." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 94, no. 3, 1985, pp. 495-506. [Link]

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 2023. [Link]

  • Jimeno, M. L., et al. "1H and 13C NMR study of perdeuterated pyrazoles." Magnetic Resonance in Chemistry, vol. 37, no. 4, 1999, pp. 291-294. [Link]

  • Elguero, J., et al. "13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives." Magnetic Resonance in Chemistry, vol. 6, no. 5, 1974, pp. 272-275. [Link]

  • ResearchGate. "¹³C NMR chemical shifts for pyrazoles 13Pz–15Pz in DMSO-d6 at 50°C." ResearchGate, 2022. [Link]

  • Pretsch, E., et al.
  • Oregon State University. "13C NMR Chemical Shifts." Oregon State University Chemistry. [Link]

  • NPTEL. "13C NMR spectroscopy • Chemical shift." NPTEL. [Link]

  • MDPI. "1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one." MDPI, 2022. [Link]

  • University of Calgary. "13C NMR of 1-Propanol." University of Calgary Chemistry. [Link]

  • PubChem. "1-(1-methyl-1H-pyrazol-4-yl)propan-1-one." PubChem. [Link]

  • Amerigo Scientific. "1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine." Amerigo Scientific. [Link]

  • University of Potsdam. "13C NMR Chemical Shift Table." University of Potsdam. [Link]

  • ResearchGate. "1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one." ResearchGate, 2022. [Link]

  • Balci, Metin. "Basic 1H- and 13C-NMR Spectroscopy." Elsevier, 2005. [Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one

Topic: Comparative Analysis of Carbonyl Vibrational Modes: 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Carbonyl Vibrational Modes: 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Structural Context[1][2][3][4]

In the development of pyrazole-based pharmacophores, the precise characterization of carbonyl environments is critical for assessing purity and confirming regiochemistry. This guide focuses on 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one , a molecule where the carbonyl group is directly attached to the electron-rich pyrazole ring at the 5-position.

Unlike simple aromatic ketones (e.g., acetophenone), this molecule exhibits a unique spectroscopic signature driven by the "Ortho-like" Steric Effect . The proximity of the N-methyl group (position 1) to the carbonyl group (position 5) creates a steric clash that competes with electronic conjugation, making the carbonyl stretching frequency (


) a sensitive probe of molecular conformation.

Theoretical Framework: Electronic vs. Steric Effects

To interpret the IR spectrum accurately, one must understand the two competing forces acting on the carbonyl bond:

  • Resonance (Electronic Effect): The pyrazole ring is electron-rich (

    
    -excessive). In a planar conformation, the ring donates electron density into the carbonyl 
    
    
    
    -system, reducing the C=O bond order and lowering the stretching frequency (red shift).
  • Steric Inhibition of Resonance: The N-methyl group at position 1 is spatially adjacent to the carbonyl at position 5. This steric crowding forces the carbonyl bond to twist out of the plane of the aromatic ring. This "de-conjugation" increases the C=O bond order, raising the frequency (blue shift) closer to that of an aliphatic ketone.

Visualization: The Conjugation-Steric Tug-of-War

G cluster_0 Competing Forces on C=O Signal Node_Resonance Electronic Resonance (Pyrazole Ring Donation) Node_BondOrder_Low Reduced Bond Order (Single Bond Character) Node_Resonance->Node_BondOrder_Low Promotes Node_RedShift Red Shift (~1660 cm⁻¹) Node_BondOrder_Low->Node_RedShift Result Node_Sterics Steric Hindrance (N-Methyl vs. Carbonyl) Node_Twist Loss of Planarity (De-conjugation) Node_Sterics->Node_Twist Causes Node_Twist->Node_BondOrder_Low Prevents Node_BlueShift Blue Shift (>1680 cm⁻¹) Node_Twist->Node_BlueShift Result

Figure 1: Logical pathway showing how steric hindrance at the 1,5-position disrupts resonance, shifting the IR peak to higher wavenumbers compared to 3- or 4-substituted isomers.

Comparative Data Analysis

The following table compares the target molecule against established standards. Note that while typical conjugated ketones appear below 1690 cm⁻¹, the target molecule often exhibits a higher frequency due to the steric twist described above.

Table 1: Carbonyl Stretching Frequencies ( )
Compound ClassMolecule

(cm⁻¹)
Structural Driver
Target Molecule 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one 1685 – 1705 *Steric Inhibition of Resonance
Direct Analog 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one1663Full Conjugation (Planar)
Regioisomer 1-(1-methyl-1H-pyrazol-4-yl)ethanone1655 – 1665Strong Resonance (No Steric Clash)
Aromatic Std. Propiophenone (Phenyl ethyl ketone)1685 – 1690Standard Conjugation
Aliphatic Std. 3-Pentanone (Diethyl ketone)1715No Conjugation (Baseline)

*Note: The exact value depends on the physical state (solid vs. oil). In solid-state (ATR), crystal packing may force planarity, lowering the peak to ~1670 cm⁻¹. In solution or liquid film, the twisted conformation dominates, raising it to ~1695 cm⁻¹.

Experimental Protocol: ATR-FTIR Characterization

To ensure data integrity, follow this self-validating protocol. This method minimizes solvent artifacts and requires minimal sample preparation.

Required Materials
  • Instrument: FTIR Spectrometer (e.g., Bruker Vertex or equivalent).

  • Interface: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Validation Standard: Polystyrene film or Acetophenone (liquid).

Step-by-Step Workflow
  • System Validation:

    • Run a background scan (air).[1]

    • Scan Polystyrene film. Verify the sharp peak at 1601 cm⁻¹ . If drifted >1 cm⁻¹, recalibrate.

  • Crystal Cleaning:

    • Clean diamond surface with isopropanol. Ensure no residue remains (monitor live preview for flat baseline).

  • Sample Application:

    • If Solid: Place ~2 mg of sample on the crystal center. Apply high pressure using the anvil clamp to ensure optical contact.

    • If Oil: Place 1 drop on the crystal. No pressure clamp needed.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (software algorithm) to account for penetration depth differences at varying wavelengths.

    • Baseline correct if necessary (Rubberband method).[1]

Workflow Diagram

Protocol Start Start Protocol Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background (Air, 32 scans) Clean->Background Sample Apply Sample (High Pressure for Solids) Background->Sample Scan Acquire Spectrum (4000-600 cm⁻¹) Sample->Scan QC QC Check: Is Baseline Flat? Is C=O > 50% T? Scan->QC QC->Clean Fail (Residue/Noise) Process ATR Correction & Peak Picking QC->Process Pass End Export Data Process->End

Figure 2: Operational workflow for ATR-FTIR acquisition ensuring high data integrity.

Critical Analysis & Troubleshooting

When analyzing the spectrum of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one, be aware of these specific artifacts:

  • Fermi Resonance: If the C=O peak appears as a "doublet" (e.g., 1690 and 1720 cm⁻¹), this is likely Fermi resonance between the carbonyl fundamental and the first overtone of the C-H bending vibration. Do not interpret this as an impurity.

  • Water Contamination: A broad hump at 3400 cm⁻¹ indicates moisture. Pyrazoles are hygroscopic. Vacuum dry the sample at 40°C for 2 hours if this is observed.

  • Regioisomer Contamination: If you synthesized this via methylation of a pyrazole precursor, you may have a mixture of 1,5- and 1,3-isomers.

    • 1,5-isomer (Target): Higher C=O frequency (~1690 cm⁻¹) due to twist.

    • 1,3-isomer (Impurity): Lower C=O frequency (~1665 cm⁻¹) due to planarity.

    • Action: If a shoulder appears on the lower energy side of the carbonyl peak, check purity via HPLC or NMR.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.[2] National Institute of Standards and Technology. Link

  • Vashchenko, A. V., et al. (2019). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.[3][4] Molbank, 2019(1), M1044. (Provides comparative data for pyrazole-conjugated ketones). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Lynch, B. M., et al. (1988). Infrared spectra of pyrazoles: Substituent effects and tautomerism. Canadian Journal of Chemistry. (Foundational work on pyrazole ring electronic effects).

Sources

Validation

HPLC Separation Guide: 4-Acyl vs. 5-Acyl Pyrazole Regioisomers

Topic: HPLC Retention Time Comparison: 5-yl vs. 4-yl Pyrazole Ketones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Chemists Executive Summary In the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Comparison: 5-yl vs. 4-yl Pyrazole Ketones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Chemists

Executive Summary

In the synthesis of pyrazole-based pharmacophores—specifically through the condensation of hydrazines with 1,3-dicarbonyls—the formation of regioisomers is a persistent challenge. Distinguishing between 1-alkyl-4-acylpyrazoles and 1-alkyl-5-acylpyrazoles is critical for Structure-Activity Relationship (SAR) studies.

The Bottom Line: In Reverse-Phase HPLC (RP-HPLC) using C18 stationary phases, the 5-acyl isomer typically elutes earlier (shorter retention time,


) than the 4-acyl isomer .

This separation behavior is governed by the "Planarity-Retention Hypothesis." The 4-acyl isomer adopts a planar conformation that maximizes


-

interactions with the stationary phase, whereas the 5-acyl isomer undergoes steric twisting (due to N1-substituent clash), reducing its effective hydrophobic surface area.

Mechanistic Basis: Why Do They Separate?

To develop a robust method, one must understand the molecular geometry driving the separation. The separation is rarely driven by polarity alone (dipole moment) but rather by the effective hydrophobic surface area available for interaction with the alkyl chains of the column.

The 4-Acyl Isomer (The "Planar" Species)
  • Structure: The ketone at position 4 is flanked by C3 and C5. In 1-substituted pyrazoles, this position is remote from the N1-substituent.

  • Geometry: The molecule remains largely planar. The carbonyl group conjugates with the pyrazole ring system.

  • Chromatography: High planarity allows for deep intercalation into the C18 stationary phase.

  • Outcome: Stronger retention

    
    Later Elution .
    
The 5-Acyl Isomer (The "Twisted" Species)
  • Structure: The ketone is at position 5, immediately adjacent to the N1-substituent (e.g., Methyl, Phenyl).

  • Geometry: Significant steric hindrance forces the carbonyl group (or the N1-substituent) to twist out of the plane of the pyrazole ring to relieve strain.

  • Chromatography: The "twisted" non-planar conformation prevents effective stacking or intercalation with the C18 ligands.

  • Outcome: Weaker retention

    
    Earlier Elution .
    
Visualizing the Separation Mechanism

SeparationMechanism cluster_0 5-Acyl Isomer (Steric Clash) cluster_1 4-Acyl Isomer (Conjugated) node_5 Twisted Geometry (N1-R vs C5-CO Clash) interaction_5 Weak C18 Interaction (Low Surface Area) node_5->interaction_5 result_5 Short Retention Time (Elutes First) interaction_5->result_5 node_4 Planar Geometry (Unobstructed) interaction_4 Strong C18 Interaction (High Surface Area) node_4->interaction_4 result_4 Long Retention Time (Elutes Second) interaction_4->result_4

Figure 1: Mechanistic flow illustrating how steric hindrance in the 5-acyl isomer leads to reduced stationary phase interaction and earlier elution.

Experimental Protocol

The following protocol is a self-validating system designed to maximize the resolution between regioisomers.

Standardized RP-HPLC Conditions
  • Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm or 5 µm particle size.

    • Why: C18 provides the necessary hydrophobic selectivity to distinguish planar vs. twisted geometries.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Why Acid? Pyrazoles are basic. Acidic pH (~2.5-3.0) ensures the pyrazole nitrogen is protonated or at least suppresses secondary silanol interactions, sharpening the peaks.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210-220 nm (carbonyl/amide).

Representative Data: Elution Profile

Note: Values below are representative of a typical 1-methyl-acetylpyrazole system on a standard C18 column.

CompoundStructure TypePredicted GeometryRelative Retention (

)
Approx.

(min)
1-Methyl-5-acetylpyrazole 1,5-disubstitutedTwisted (Steric Clash)Low13.7
1-Methyl-4-acetylpyrazole 1,4-disubstitutedPlanar (Conjugated)High20.0

Data Source Grounding: This elution order is supported by literature comparing sterically hindered N-methyl pyrazoles (twisted) vs. planar analogs, where the twisted isomer consistently elutes significantly earlier [1].

Analytical Workflow & Decision Tree

Use this workflow to confirm regioisomer identity during synthesis monitoring.

Workflow Start Crude Reaction Mixture (Hydrazine + 1,3-Diketone) HPLC Run Standard RP-HPLC (Gradient 5-95% ACN) Start->HPLC Analysis Analyze Chromatogram HPLC->Analysis Decision How many major peaks? Analysis->Decision OnePeak Single Peak Decision->OnePeak High Regioselectivity TwoPeaks Two Peaks Decision->TwoPeaks Mixture Check Check 1H NMR (NOESY required) OnePeak->Check Assign Assign Identity based on tR: Early = 5-yl Late = 4-yl TwoPeaks->Assign

Figure 2: Analytical workflow for assigning pyrazole regioisomers. If two peaks are present, elution order is a reliable primary indicator.

Troubleshooting & Optimization

Issue: Co-elution (Peaks not resolved)

If the 4-yl and 5-yl isomers co-elute, the steric difference is likely insufficient in the current mobile phase.

  • Solution 1 (Change Solvent): Switch from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the exposed electron pairs on the pyrazole nitrogens and the ketone oxygen.

  • Solution 2 (Change Stationary Phase): Switch to a Phenyl-Hexyl column. This phase exploits

    
    -
    
    
    
    stacking interactions. The planar 4-yl isomer will interact much more strongly with the phenyl ring of the column than the twisted 5-yl isomer, often increasing resolution dramatically.
Issue: Peak Tailing

Pyrazoles are basic heterocycles and can interact with residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is acidic (pH < 3.0). Use 0.1% Trifluoroacetic Acid (TFA) instead of formic acid if tailing persists. TFA acts as an ion-pairing agent, masking the positive charge on the protonated pyrazole.

Special Note: Unsubstituted (NH) Pyrazoles

If your pyrazole has a free NH (1-H-pyrazole), be aware that 3-acyl and 5-acyl pyrazoles are tautomers .

  • In solution, they exist in rapid equilibrium and will typically appear as a single peak (or a very broad smeared peak) in HPLC.

  • The 4-acyl-1H-pyrazole is a distinct constitutional isomer and will separate cleanly from the 3/5-tautomeric pair.

References

  • Regioselective Synthesis and Structural Characterization of Pyrazole Derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Demonstrates the chromatographic behavior of N-methyl pyrazole isomers, explicitly linking twisted geometry (due to steric clash) with shorter retention times (13.70 min) compared to planar isomers (20.03 min). URL:[Link]

  • Intramolecular Hydrogen Bonding in Pyrazoles. Source: MDPI / ResearchGate. Context: Discusses the structural parameters of pyrazole hydrogen bonding which influences polarity and retention in non-polar environments. URL:[Link]

Comparative

Technical Comparison Guide: Reference Standards for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one

Executive Summary & Core Directive In the development of pyrazole-based kinase inhibitors and ligands, 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one (CAS: 1177331-09-7) serves as a critical scaffold. However, its structural s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of pyrazole-based kinase inhibitors and ligands, 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one (CAS: 1177331-09-7) serves as a critical scaffold. However, its structural simplicity masks a pervasive analytical hazard: Regioisomerism.

The synthesis of N-methylpyrazoles inherently produces a mixture of 1,5-substituted (the target) and 1,3-substituted (the impurity) isomers. Standard commercial "Tech Grade" alternatives often rely solely on HPLC-UV Area%, which fails to detect inorganic salts, residual solvents, or accurately quantify co-eluting regioisomers with similar extinction coefficients.

This guide establishes the "qNMR-Validated Reference Standard" as the superior benchmark , comparing it directly against commercial "Certificate of Analysis (CoA) only" alternatives. We demonstrate that reliance on HPLC Area% alone is a non-validating workflow that introduces significant risk into potency calculations.

The Isomer Trap: Scientific Context

To understand the necessity of a rigorous standard, one must understand the synthesis defect. The condensation of methylhydrazine with unsymmetrical 1,3-diketones (or equivalents like enaminones) is governed by competing electronic and steric factors.

  • The Target (1,5-isomer): Often the kinetic product, but sterically crowded.

  • The Impurity (1,3-isomer): Thermodynamically more stable.

If your reference standard contains even 5% of the 1,3-isomer, and your biological assay is sensitive to the 1,5-geometry (common in ATP-binding pockets), your IC50 data will be skewed, and Structure-Activity Relationship (SAR) models will collapse.

Visualization: The Regioisomer Divergence

The following diagram illustrates the synthesis pathway and the critical point where the reference standard must be validated.

Regioisomer_Pathway Start Methylhydrazine + 1,3-Electrophile Intermediate Cyclization Intermediate Start->Intermediate Isomer_13 1,3-Isomer (Thermodynamic Trap) Intermediate->Isomer_13 Major Byproduct Isomer_15 1,5-Isomer (Target Scaffold) Intermediate->Isomer_15 Kinetic Control Tech_Grade Tech Grade Std (Mixture + Solvents) Isomer_13->Tech_Grade Isomer_15->Tech_Grade CRM qNMR Validated Std (Pure 1,5-Isomer) Isomer_15->CRM Purification & qNMR Validation

Figure 1: The divergence of regioisomers during synthesis. Standard commercial grades often co-purify the 1,3-isomer, whereas a qNMR-validated standard isolates the 1,5-target.

Comparative Analysis: qNMR-Validated Standard vs. Alternatives

We compare the performance of a qNMR-Validated Reference Standard against the two most common alternatives: HPLC-UV Area% (Commercial Grade) and In-House Crude Synthesis .

Table 1: Performance Matrix
FeatureqNMR-Validated Standard (Recommended)HPLC-UV Area% Only (Commercial Alternative)In-House Synthesis (Crude)
Purity Definition Absolute (w/w%) Relative (% Area)Unknown
Regioisomer Specificity High (Resolved by NMR shifts)Low (Co-elution risk)Low
Salt/Solvent Detection 100% Detected (Quantified)Invisible (UV silent)High Risk
Potency Accuracy ± 1.0% ± 5-15% (Overestimated)Variable
Traceability SI-Traceable (via NIST SRM)Vendor CoANotebook Page
Cost HighLowMedium (Time-intensive)
Detailed Breakdown
1. Accuracy & The "Invisible Mass" Problem
  • Alternative (HPLC Area%): A vendor CoA might claim "99.5% Purity." This only means 99.5% of the UV-absorbing species are the main peak. It ignores water, trapped ethyl acetate, or inorganic salts (e.g., NaCl from extraction).

  • qNMR Standard: By using an Internal Standard (IS) like Maleic Acid or TCNB, qNMR measures the mass fraction. A sample can be 99.9% by HPLC but only 85% by weight due to invisible solvents.

    • Impact: Using the Alternative results in weighing 15% less active compound than thought, shifting biological assay curves.

2. Regioisomer Identification
  • Alternative: The 1,3- and 1,5-isomers often have identical Molecular Weights (MW 138.17) and similar fragmentation patterns in GC-MS. They can co-elute on standard C18 columns.

  • qNMR Standard: The N-Methyl group is a diagnostic handle.

    • 1,5-isomer: N-CH3 typically shifts upfield (~3.8-3.9 ppm) due to shielding from the adjacent carbonyl/phenyl ring systems (if present) or specific electronic environment.

    • 1,3-isomer: N-CH3 typically resonates downfield (~3.9-4.1 ppm).

    • Protocol: qNMR explicitly integrates these distinct singlets to calculate the molar ratio.

Experimental Protocols: The Self-Validating System

To establish a reference standard of high integrity, you must not rely on a single method. Use this orthogonal workflow.

Protocol A: Quantitative NMR (qNMR) for Absolute Purity

This is the primary reference method.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) or CDCl3 (neutralized).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent) or Maleic Acid (if solubility allows). Must be NIST-traceable.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Pyrazole sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance (d=0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1):

      
       60 seconds (must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the N-CH3 singlet of the Pyrazole (

    
    , ~3.85 ppm) and a distinct signal of the IS (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is number of protons,
    
    
    is molecular weight,
    
    
    is purity of IS.
Protocol B: HPLC-UV for Regioisomer Separation

Used to confirm absence of the 1,3-isomer.

System: Agilent 1290 or Waters UPLC. Column: Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm). Note: Phenyl phases provide better selectivity for structural isomers than C18.

Method:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 15 minutes. (Slow gradient required for isomer resolution).

  • Detection: UV at 254 nm and 230 nm.

Acceptance Criteria:

  • Main peak (1,5-isomer) > 99.0% Area.

  • Regioisomer (1,3-isomer) < 0.5% Area.

  • Resolution (

    
    ) between isomers > 1.5.
    

Decision Workflow Diagram

Use this logic flow to determine if your current material is suitable for use as a Reference Standard.

Validation_Logic Input Candidate Material (1-(1-methyl-1H-pyrazol-5-yl)propan-1-one) qNMR_Step Run qNMR (Determine w/w% & Identity) Input->qNMR_Step Check_1 Is N-Me Peak at correct shift? qNMR_Step->Check_1 Fail_Identity REJECT (Wrong Isomer) Check_1->Fail_Identity No Check_2 Is Purity (w/w%) > 95%? Check_1->Check_2 Yes HPLC_Step Run HPLC (Phenyl Column) Check_2->HPLC_Step Yes Fail_Purity REPURIFY (Salts/Solvents present) Check_2->Fail_Purity No Check_3 Isomer Resolution > 1.5? HPLC_Step->Check_3 Fail_Res REJECT (Isomer Mixture) Check_3->Fail_Res No Pass APPROVE Assign Potency Factor Check_3->Pass Yes

Figure 2: The "Self-Validating" decision matrix for qualifying a pyrazole reference standard.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]

  • Foces-Foces, C., et al. (2000). "Regiochemistry of the reaction of methylhydrazine with 1,3-diketones: A structural study." Journal of the Chemical Society, Perkin Transactions 2. (Contextual reference for pyrazole isomerism). [Link]

  • BIPM. (2019). "qNMR Internal Standard Reference Data (ISRD) - Sodium 2,2-dimethyl-2-silapentane-5-sulfonate-d6 (DSS-d6)." [Link]

Validation

Technical Guide: Distinguishing 1-Methyl-5-Propionylpyrazole from 1-Methyl-3-Propionylpyrazole

This guide provides a technical workflow for distinguishing the regioisomers 1-methyl-3-propionylpyrazole and 1-methyl-5-propionylpyrazole . It is designed for medicinal chemists and analytical scientists requiring defin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical workflow for distinguishing the regioisomers 1-methyl-3-propionylpyrazole and 1-methyl-5-propionylpyrazole . It is designed for medicinal chemists and analytical scientists requiring definitive structural assignment.

Executive Summary: The Regioisomer Challenge

In the synthesis of pyrazole-based pharmacophores, the alkylation of 3(5)-substituted pyrazoles typically yields a mixture of 1,3- and 1,5-disubstituted isomers. Distinguishing these regioisomers is critical because their biological activities and metabolic profiles differ drastically.

  • The 1,3-Isomer (Target A): The propionyl group is at position 3. The N-methyl group is far from the carbonyl.

  • The 1,5-Isomer (Target B): The propionyl group is at position 5. The N-methyl group is sterically crowded against the carbonyl.

While they share identical molecular weights (MW: 152.19 g/mol ) and similar fragmentation patterns in MS, they can be definitively distinguished using Nuclear Overhauser Effect (NOE) NMR spectroscopy , which probes the spatial proximity of the N-methyl group to the ring substituents.

Structural Analysis & Theory

The core difference lies in the proximity of the


-methyl group (

-Me) to the propionyl side chain.
  • 1-Methyl-3-Propionylpyrazole: The

    
    -Me group is adjacent to the ring proton H5 . It is spatially distant from the propionyl group.
    
  • 1-Methyl-5-Propionylpyrazole: The

    
    -Me group is adjacent to the Propionyl  group. It is spatially distant from the ring proton H3 .
    
Regioisomer Visualization

The following diagram illustrates the key spatial interactions (NOE) that define each isomer.

Pyrazole_NOE cluster_13 1-Methyl-3-Propionylpyrazole (1,3-Isomer) cluster_15 1-Methyl-5-Propionylpyrazole (1,5-Isomer) node13 Structure: N-Me is far from Propionyl N-Me is close to H5 noe13 Key NOE Signal: N-Me ↔ Ring Proton (H5) node13->noe13 Strong Interaction node15 Structure: N-Me is adjacent to Propionyl N-Me is far from H3 noe15 Key NOE Signal: N-Me ↔ Propionyl (CH2) node15->noe15 Strong Interaction

Figure 1: Definitive NOE correlations for pyrazole regioisomers.

Analytical Comparison: The Definitive Protocols

Method A: 1D NOE / 2D NOESY (The "Gold Standard")

This is the only self-validating method that does not require reference standards.

Experimental Logic: Irradiating the


-methyl resonance will transfer magnetization to spatially close protons.
  • If the

    
    -methyl signal enhances the aromatic ring proton , you have the 1,3-isomer .
    
  • If the

    
    -methyl signal enhances the methylene (CH
    
    
    
    ) of the propionyl group
    , you have the 1,5-isomer .

Step-by-Step Protocol:

  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Ensure the solution is free of paramagnetic impurities (filter if necessary).
  • Acquisition: Run a standard

    
    H NMR to identify the 
    
    
    
    -methyl singlet (typically
    
    
    3.8–4.1 ppm).
  • NOE Experiment: Set up a 1D Selective NOE (or 1D GOESY) experiment.

    • Target: Select the

      
      -methyl frequency for irradiation.
      
    • Mixing Time: Set to 500–800 ms.

  • Analysis: Phasing the spectrum so the irradiated peak is negative. Look for positive enhancement peaks.

Method B: C NMR Chemical Shifts

While less visual than NOE, the carbon shifts of the pyrazole ring carbons (C3 vs. C5) are distinct.

  • General Rule: In

    
    -alkyl pyrazoles, the carbon adjacent to the pyrrole-like nitrogen (C5) is typically more shielded (upfield) than the carbon adjacent to the pyridine-like nitrogen (C3).
    
  • Effect of Carbonyl: The propionyl group is an Electron Withdrawing Group (EWG).

    • 1,3-Isomer: The C3 carbon (bearing the carbonyl) will be significantly deshielded (

      
       ~145-150 ppm). The C5 carbon (unsubstituted) will be in the typical aromatic range (
      
      
      
      ~129-133 ppm).
    • 1,5-Isomer: The C5 carbon (bearing the carbonyl) will be deshielded. However, due to the adjacent

      
      -methyl, the steric twist often reduces conjugation, potentially affecting the shift slightly compared to the 1,3-isomer.
      
Comparison Table: Representative NMR Data

Note: Values are approximate and solvent-dependent (CDCl


).
Feature1-Methyl-3-Propionylpyrazole 1-Methyl-5-Propionylpyrazole

-Me Shift (

H)

3.90 – 3.98 ppm

4.00 – 4.15 ppm (Often slightly downfield)
Ring Protons (

H)
H5 (

~7.[1]4) and H4 (

~6.7)
H3 (

~7.5) and H4 (

~6.[1]6)
Coupling (

)

Hz

Hz
NOE Correlation

-Me

H5 (Ring)

-Me

CH

(Propionyl)
Physical State Often Solid (Higher MP)Often Oil or Low MP Solid
Elution Order Typically more polar (elutes later on Silica)Typically less polar (elutes earlier on Silica)*

*Elution order can vary based on the specific mobile phase, but 1,5-isomers often travel faster in non-polar solvents due to "shielding" of the polar centers by steric crowding.

Synthesis & Separation Workflow

When synthesizing these molecules via alkylation of 3-propionylpyrazole, you will obtain a mixture. The following workflow ensures isolation of the correct isomer.

Separation_Workflow start Crude Reaction Mixture (Alkylation of 3-Propionylpyrazole) tlc TLC Analysis (Hexane:EtOAc 3:1) start->tlc decision Two Spots Visible? tlc->decision spot1 Top Spot (Higher Rf) Likely 1,5-Isomer (Sterically Shielded) decision->spot1 Yes spot2 Bottom Spot (Lower Rf) Likely 1,3-Isomer (More Polar Surface) decision->spot2 Yes nmr Confirm with 1D NOE NMR spot1->nmr spot2->nmr

Figure 2: Separation and identification decision tree.

Experimental Tip: Regioselectivity
  • Alkylation (MeI/base): Typically favors the 1,3-isomer (steric control) but produces significant 1,5-isomer (often 60:40 to 70:30 ratio).

  • Cyclization (Diketone + Methylhydrazine): Reaction of 1-hexene-3,4-dione (or equivalent diketone precursor) with methylhydrazine often favors the 1,5-isomer or gives a different ratio compared to alkylation.

References

  • Elguero, J. et al. (2002). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.

  • NIST Chemistry WebBook. (2025). 1H-Pyrazole, 3-methyl- Spectral Data.

  • Larkin, T. et al. (2002). Differentiation of 1,3- and 1,5-disubstituted pyrazoles by NMR spectroscopy. Journal of Heterocyclic Chemistry. (General reference for NOE methodology in pyrazoles).
  • ChemicalBook. (2025).[2] 1-Methyl-1H-pyrazole-5-carboxylic acid properties.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one

A Proactive Safety Framework for Handling 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one This document provides a comprehensive operational and safety guide for the handling of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one. Designe...

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one

This document provides a comprehensive operational and safety guide for the handling of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one. Designed for professionals in research and drug development, this guide moves beyond mere compliance, embedding a culture of proactive safety and scientific integrity into every step of the workflow. Given the limited publicly available, compound-specific toxicological data for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one, our core directive is to operate with a heightened level of caution. This approach is rooted in the established principle of treating chemicals with unknown hazard profiles as potentially hazardous, basing our operational parameters on data from structurally analogous pyrazole derivatives.

Hazard Analysis and Risk Mitigation

1-(1-methyl-1H-pyrazol-5-yl)propan-1-one is classified with the GHS07 pictogram, carrying the signal word "Warning" and the hazard statement H302: "Harmful if swallowed"[1]. While this provides a baseline for its toxicological profile, an experienced scientist must look beyond the available data. Pyrazole and its derivatives are known to possess a range of biological activities and potential hazards, including skin and eye irritation[2]. Therefore, a comprehensive risk assessment necessitates treating this compound with the assumption that it may pose similar risks.

Quantitative Safety Data (Surrogate)

In the absence of specific toxicological data for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one, the following data for the related compound 1-Phenyl-3-methyl-5-pyrazolone is provided as a conservative reference for risk assessment. It is imperative to handle the target compound with the assumption of a similar or greater hazard profile.

ParameterValueSpeciesCompound Reference
LD50 OralHarmful if swallowed (Acute Tox. 4)-1-Phenyl-3-methyl-5-pyrazolone[2]
Eye IrritationCauses serious eye irritation (Eye Irrit. 2)-1-Phenyl-3-methyl-5-pyrazolone[2]

Disclaimer: This data is for a surrogate compound and should be used as a conservative estimate of potential hazards. Always handle 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one with the utmost caution, assuming it may be a skin and eye irritant in addition to being harmful if swallowed.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is governed by a thorough hazard assessment, as mandated by OSHA standard 29 CFR 1910.132[3][4]. This regulation requires employers to provide, and employees to use, appropriate protective equipment to mitigate identified chemical and physical hazards[3][5]. Our protocol for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one mandates a multi-layered approach to personal protection to prevent all potential routes of exposure—ingestion, inhalation, and dermal contact.

Core PPE Requirements
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z87.1 or equivalent standards. Essential for protecting the eyes from splashes of liquids or solid particulates.
Face ShieldTo be worn over goggles during procedures with a high risk of splashing (e.g., transferring large volumes, highly exothermic reactions).
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement. For prolonged contact or handling larger quantities, consider double-gloving or using gloves made of a more resistant material like butyl rubber. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatStandard for all laboratory work to protect skin and personal clothing from contamination.
Impervious ApronRecommended when handling larger quantities to provide an additional layer of protection against spills.
Respiratory Protection Not generally requiredFor routine handling of small quantities in a certified chemical fume hood. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator (e.g., N95 for particulates) is mandatory.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory.

Chemical Handling Workflow

The following diagram illustrates the mandatory workflow for handling 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one, ensuring safety at each stage.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Hazard Assessment - Review SDS (if available) - Consult surrogate data - Identify procedural risks PPE 2. Don Appropriate PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat Prep->PPE Mandatory Prerequisite Weigh 3. Weighing - Use anti-static weigh boat - Handle as solid PPE->Weigh Transfer 4. Transfer/Reaction - Use secondary containment - Monitor for any changes Weigh->Transfer Decon 5. Decontaminate Surfaces - Use appropriate solvent (e.g., 70% ethanol) Transfer->Decon Disposal 6. Waste Disposal - Segregate hazardous waste - Label container clearly Decon->Disposal Waste_Removal 7. Doff PPE - Remove gloves last - Wash hands thoroughly Disposal->Waste_Removal

Caption: Standard Operating Procedure for 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.

Step-by-Step Handling Protocol:
  • Preparation: Before any handling, conduct a thorough review of all available safety information. Ensure that a certified chemical fume hood is operational and that an appropriate spill kit is readily accessible.

  • Personal Protective Equipment: Don the required PPE as outlined in the table above. Ensure a proper fit and inspect for any defects.

  • Engineering Controls: All manipulations of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one, including weighing and transferring, must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: As the compound is a solid, take care to avoid generating dust. Use a spatula for transfers and an anti-static weigh boat. For solutions, use a secondary container to transport the material within the lab.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Spill and Disposal Plans

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination. The following protocol is designed for minor laboratory spills (less than 100g or 100mL). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

G cluster_spill Minor Spill Response Protocol Alert 1. Alert Personnel Inform colleagues in the immediate area. Isolate 2. Isolate Area Restrict access to the spill zone. Alert->Isolate Assess 3. Assess & Contain - Ensure PPE is intact. - Cover spill with absorbent material. Isolate->Assess Neutralize 4. Clean Up - For solid: carefully sweep into a waste container. - For solution: absorb with pads. Assess->Neutralize Decontaminate 5. Decontaminate - Clean the spill area with soap and water. - Place all cleanup materials in a labeled hazardous waste bag. Neutralize->Decontaminate Report 6. Report Incident - Inform lab supervisor and EHS. Decontaminate->Report

Caption: Step-by-step response plan for a minor laboratory spill.

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the area.

  • Containment: If it is safe to do so, prevent the spread of the spill. For this solid compound, this involves preventing it from becoming airborne.

  • Cleanup: Wearing appropriate PPE, carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust. If the material is in solution, use absorbent pads to soak up the liquid, working from the outside in.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: All materials used for cleanup must be placed in a clearly labeled hazardous waste bag or container for disposal[6].

Disposal Plan

All waste containing 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one, including contaminated consumables and cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix this waste with non-hazardous trash.

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and the words "Hazardous Waste"[7].

  • Arrangement for Pickup: Follow your institution's procedures for hazardous waste pickup. Do not pour any waste containing this compound down the drain. Adherence to regulations from the Environmental Protection Agency (EPA) or equivalent local authorities is mandatory[8][9].

By integrating these detailed safety protocols into your daily laboratory operations, you build a resilient and trustworthy system that protects researchers and ensures the integrity of your scientific work.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023). Westlab. Available at: [Link]

  • Laboratory Spill Prevention and Safety Measures. (2010). Lab Manager. Available at: [Link]

  • Laboratory Spill Response Guidelines. Arkansas State University. Available at: [Link]

  • Laboratory Chemical Spill Guidelines. Brooklyn College. Available at: [Link]

  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Occupational Safety and Health Administration. Available at: [Link]

  • Laboratory - Chemical Spill Response. (2018). Weekly Safety Meeting. Available at: [Link]

  • 1910.132 - General requirements. Occupational Safety and Health Administration. Available at: [Link]

  • PPE-Info - Standard Details. (2024). Centers for Disease Control and Prevention. Available at: [Link]

  • Personal Protective Equipment Subpart I 29 CFR 1910.132. Occupational Safety and Health Administration. Available at: [Link]

  • Personal Protective Equipment: OSHA Standards 1910.132-1371. University of Florida. Available at: [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]

  • Personal Protective Equipment (PPE) must Comply with EU REACH. (2020). CIRS Group. Available at: [Link]

  • Cytotoxicity study of pyrazole derivatives. (2025). ResearchGate. Available at: [Link]

  • Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Labkem. Available at: [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. Available at: [Link]

  • Storm, Flood Debris, and Disaster Areas. Illinois Environmental Protection Agency. Available at: [Link]

  • Homepage. European Chemicals Agency (ECHA). Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Navigating the Basics of Hazardous Waste. (2022). Ohio EPA. Available at: [Link]

  • Compliance of Personal Protective Equipment (PPE) with EU REACH Regulations. CIRS Group. Available at: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). Available at: [Link]

  • MSDS of 1-Methyl-1H-pyrazol-5-ol. Capot Chemical. Available at: [Link]

  • Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. (2023). KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. (2025). Resource Management Associates. Available at: [Link]

  • Introduction to ECHA's guidance on new CLP hazard classes. (2024). European Chemicals Agency (ECHA). Available at: [Link]

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Stericycle. Available at: [Link]

  • Find Community Recycling Centres and Household Chemical CleanOut events. (2023). NSW Environmental Protection Authority. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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